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  • Product: 2-Fluoro-4-methylbenzenesulfinic acid sodium salt
  • CAS: 1233501-71-7

Core Science & Biosynthesis

Foundational

2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt: A Comprehensive Guide to Desulfinative Cross-Coupling and Sulfonylation Workflows

Executive Summary In modern drug development and advanced organic synthesis, the strategic introduction of functionalized aryl rings is paramount. The 2-fluoro-4-methylphenyl moiety is highly prized in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and advanced organic synthesis, the strategic introduction of functionalized aryl rings is paramount. The 2-fluoro-4-methylphenyl moiety is highly prized in medicinal chemistry; the fluorine atom modulates the pKa of adjacent functional groups and blocks specific CYP450-mediated metabolic oxidation sites, while the methyl group provides tunable lipophilicity and steric bulk.

2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) serves as an elite, bench-stable building block for installing this motif[1]. Unlike moisture-sensitive boronic acids or highly reactive, hydrolytically unstable sulfonyl chlorides, sodium sulfinates are easily handled solids that offer a dual reactivity profile. They can act as robust nucleophiles for direct C–S bond formation (sulfonylation) or as aryl donors in transition-metal-catalyzed C–C bond formation via the thermodynamic extrusion of sulfur dioxide (desulfinative cross-coupling)[2].

This technical guide dissects the mechanistic causality behind these pathways and provides self-validating protocols for researchers integrating this compound into their synthetic pipelines.

Physicochemical Profiling

Understanding the fundamental properties of the sulfinate salt is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometry.

PropertyValue / Description
Chemical Name 2-Fluoro-4-methylbenzenesulfinic acid sodium salt
CAS Number 1233501-71-7[1]
Molecular Formula C7H6FNaO2S[3]
Molecular Weight 196.17 g/mol [1]
MDL Number MFCD11618052[1]
Physical State Solid (typically white to off-white powder)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO) and water; sparingly soluble in non-polar organics.
Storage Conditions Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow aerial oxidation to the sulfonate.

Mechanistic Utility: The Dual Nature of Sulfinate Salts

The synthetic power of 2-fluoro-4-methylbenzenesulfinic acid sodium salt lies in the ambident nature of the sulfinate anion ( R−SO2−​ ), which can react via the sulfur or oxygen atom depending on the electrophile and reaction conditions.

Electrophilic/Radical Desulfinative Cross-Coupling (C–C Bond Formation)

In the presence of palladium catalysts, sodium sulfinates act as effective aryl donors, replacing traditional organoboron reagents in Suzuki-Miyaura-type couplings.

  • The Mechanism: The reaction initiates with the oxidative addition of an aryl halide to a Pd(0) species. The sodium sulfinate then transmetalates onto the Pd(II) center.

  • The Causality of SO₂ Extrusion: Heating the reaction (typically >110°C) provides the activation energy necessary for the extrusion of SO2​ gas. This desulfination acts as a thermodynamic sink, irreversibly driving the equilibrium forward to form a diarylpalladium(II) intermediate, which undergoes reductive elimination to yield the biaryl product[2].

  • The Role of Additives: Mechanistic studies reveal that adding K2​CO3​ is not merely for acid scavenging. The potassium ions participate in a cation metathesis with the sodium sulfinate, significantly accelerating the transmetalation step[2].

Nucleophilic Sulfonylation (C–S Bond Formation)

According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the oxygen atoms are "hard." When exposed to soft electrophiles (such as primary alkyl halides, benzyl chlorides, or transition-metal-activated aryl triflates), the sulfinate salt selectively undergoes S-alkylation/arylation to form stable sulfones[4].

  • The Causality of Solvent Choice: Utilizing highly polar aprotic solvents like DMF or DMSO is critical. These solvents strongly solvate the hard sodium cation, leaving the sulfinate anion "naked" and highly nucleophilic, thereby maximizing the reaction rate and suppressing O-alkylation artifacts.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 1: Palladium-Catalyzed Desulfinative Cross-Coupling

Objective: Synthesis of 2-fluoro-4-methyl-substituted biaryls.

  • Preparation & Degassing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv), the target aryl bromide (1.0 equiv), Pd(OAc)2​ (5 mol%), PCy3​ (10 mol%), and K2​CO3​ (2.0 equiv)[2].

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent catalyst poisoning and undesired oxidation of the sulfinate.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide) via syringe.

  • Thermal Activation: Seal the tube and heat to 130°C in an oil bath.

    • Validation Checkpoint: Monitor the reaction via an oil bubbler connected to the manifold; the evolution of SO2​ gas indicates successful transmetalation and extrusion.

  • Monitoring: Stir for 12-16 hours. Monitor the disappearance of the aryl bromide via GC-MS or TLC.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate and purify via silica gel flash chromatography.

Protocol 2: Synthesis of Aryl Alkyl Sulfones via S-Alkylation

Objective: Synthesis of an aryl alkyl sulfone using a primary alkyl halide.

  • Reagent Mixing: In a round-bottom flask, suspend 2-fluoro-4-methylbenzenesulfinic acid sodium salt (1.2 equiv) and an alkyl halide (e.g., benzyl chloride, 1.0 equiv) in anhydrous DMF (0.5 M).

  • Reaction Initiation: Add a catalytic amount of tetrabutylammonium iodide (TBAI, 10 mol%) to act as a phase-transfer catalyst and to generate a more reactive alkyl iodide intermediate in situ.

  • Heating: Stir the mixture at 80°C under a nitrogen atmosphere for 4-6 hours[4].

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should reveal the formation of a highly UV-active, polar spot corresponding to the sulfone, with the consumption of the alkyl halide.

  • Aqueous Crash-Out: Cool the mixture to room temperature and pour it into rapidly stirring ice water (5x the volume of DMF).

    • Validation Checkpoint: The aryl alkyl sulfone will typically precipitate as a white solid due to its low aqueous solubility, providing a self-purifying isolation step.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

Mechanistic Pathway Visualization

The following diagram maps the divergent logical pathways of the sulfinate salt based on the applied catalytic and environmental conditions.

G Sulfinate 2-Fluoro-4-methylbenzenesulfinic acid sodium salt PdCat Pd(OAc)2, PCy3 K2CO3, 110-150°C Sulfinate->PdCat + Aryl Bromide Alkylation Alkyl Halide DMF, 80°C Sulfinate->Alkylation Nucleophilic Attack SO2 - SO2 (Gas Extrusion) PdCat->SO2 Transmetalation Biaryl Biaryl Derivative (C-C Bond Formation) Sulfone Aryl Alkyl Sulfone (C-S Bond Formation) Alkylation->Sulfone SN2 Pathway (Soft-Soft) SO2->Biaryl Reductive Elimination

Divergent synthetic pathways of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Handling, Storage, and Safety

  • Oxidative Stability: While bench-stable for short periods, prolonged exposure to atmospheric oxygen and moisture can lead to the oxidation of the sulfinate ( SIV ) to the corresponding sulfonate ( SVI ). It must be stored in tightly sealed containers under an inert atmosphere at 2-8°C.

  • Toxicity & PPE: Handle with standard laboratory personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Conduct all reactions involving the extrusion of SO2​ gas inside a properly ventilated chemical fume hood, as sulfur dioxide is a severe respiratory irritant.

Sources

Exploratory

Molecular weight of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

An In-Depth Technical Guide to 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt for Pharmaceutical Research Abstract This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzenesulfinic acid sodium...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt, a specialized organosulfur compound of increasing interest in pharmaceutical and synthetic chemistry. Beyond its fundamental molecular weight of 196.18 g/mol , this document elucidates the compound's core physicochemical properties, proposes a robust synthetic pathway, and details a definitive analytical workflow for its characterization. The guide explores the synergistic roles of the sulfinate functional group and aromatic fluorine substitution, contextualizing the molecule's potential applications in advanced drug development and as a versatile synthetic intermediate. Methodologies are presented from the perspective of a senior application scientist, emphasizing the mechanistic rationale behind experimental choices to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. 2-Fluoro-4-methylbenzenesulfinic acid sodium salt is a solid organic compound whose identity and purity are defined by the characteristics summarized below.[1]

PropertyValueSource
Molecular Weight 196.18 g/mol [2][3]
CAS Number 1233501-71-7[1][4]
Molecular Formula C₇H₆FNaO₂S[4]
Synonyms Sodium 2-fluoro-4-methylbenzenesulfinate
Physical Form Solid[1]
Typical Purity ≥95%[1]
Storage Conditions Room temperature, under an inert atmosphere[1]
Chemical Structure

The arrangement of atoms within the molecule dictates its reactivity and function. The structure features a central benzene ring substituted with a fluorine atom, a methyl group, and the sodium sulfinate functional group.

Chemical Structure of the Compound cluster_ring a b a->b a->b F F a->F F c b->c d c->d c->d e d->e CH3 CH3 d->CH3 CH₃ f e->f e->f f->a S S f->S S O1 O1 S->O1 O⁻Na⁺ O2 O2 S->O2 =O

Caption: Structure of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Synthetic Pathway and Mechanistic Considerations

While numerous suppliers exist for this compound, understanding its synthesis is crucial for custom applications or troubleshooting impurity profiles.[4] A prevalent and reliable method for preparing sulfinic acids involves the controlled oxidation of the corresponding thiol (mercaptan).[5] This approach is favored due to its high efficiency and the relative accessibility of thiol precursors.

Proposed Synthesis Workflow: Oxidation of 2-Fluoro-4-methylthiophenol

The proposed synthesis oxidizes 2-fluoro-4-methylthiophenol using a mild oxidizing agent in an inert solvent, followed by salt formation.

G start Start: 2-Fluoro-4- methylthiophenol dissolve Dissolve in Inert Solvent (e.g., CH₂Cl₂) start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool oxidize Add Mild Oxidizing Agent (e.g., m-CPBA) Dropwise cool->oxidize react Stir for 2-4h at 0°C oxidize->react quench Quench Reaction (e.g., Na₂SO₃ solution) react->quench extract Aqueous Workup & Extraction of Sulfinic Acid quench->extract salt Form Salt with NaOH or NaHCO₃ extract->salt isolate Isolate Product via Filtration or Evaporation salt->isolate end Final Product: 2-Fluoro-4-methylbenzene- sulfinic acid sodium salt isolate->end G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Validation prep_start Weigh ~1 mg of Sodium Salt Sample prep_dissolve Dissolve in 1 mL Solvent (e.g., 50:50 Acetonitrile:Water) prep_start->prep_dissolve prep_filter Filter through 0.22 µm Syringe Filter into LC Vial prep_dissolve->prep_filter lc_inject Inject 1-5 µL onto C18 HPLC Column prep_filter->lc_inject lc_separate Chromatographic Separation (Gradient Elution) lc_inject->lc_separate ms_ionize Ionize via ESI (Negative Ion Mode) lc_separate->ms_ionize ms_detect Detect Ions in High-Resolution MS (e.g., Orbitrap, TOF) ms_ionize->ms_detect data_extract Extract Ion Chromatogram for [M-Na]⁻ at m/z 173.01 ms_detect->data_extract data_confirm Confirm Exact Mass (within 5 ppm error) data_extract->data_confirm data_purity Calculate Purity from Peak Area Percentage data_confirm->data_purity

Sources

Foundational

Process Chemistry and Synthesis Guide: 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt

Executive Summary Sodium sulfinates are indispensable building blocks in modern organosulfur chemistry, serving as versatile nucleophiles for the synthesis of sulfones, sulfonamides, and complex cross-coupling products....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium sulfinates are indispensable building blocks in modern organosulfur chemistry, serving as versatile nucleophiles for the synthesis of sulfones, sulfonamides, and complex cross-coupling products. The 2-fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) is of particular interest in drug development. The ortho-fluorine atom provides metabolic stability and modulates the pKa of adjacent functional groups, while the para-methyl group offers a steric and electronic tuning handle.

This whitepaper outlines a highly scalable, self-validating process for synthesizing this compound via the controlled aqueous reduction of 2-fluoro-4-methylbenzenesulfonyl chloride.

Mechanistic Rationale & Synthetic Strategy

The most robust and industrially viable method for synthesizing sodium sulfinates is the nucleophilic reduction of the corresponding sulfonyl chloride using sodium sulfite ( Na2​SO3​ ). This approach bypasses the toxicity of hydrazine and the heavy-metal waste associated with zinc-mediated reductions .

The transformation relies on the nucleophilic attack of the sulfite dianion ( SO32−​ ) on the sulfonyl chloride. However, the reaction generates acidic byproducts (HCl and NaHSO4​ ), which continuously lower the pH of the aqueous medium. Maintaining a strict pH window (7.5–8.5) using a buffer system—typically sodium bicarbonate ( NaHCO3​ ) or disodium hydrogen phosphate ( Na2​HPO4​ )—is the most critical process parameter . If the pH drops below 7, the sulfite reducing agent decomposes into sulfur dioxide ( SO2​ ) gas, and the formed sulfinic acid undergoes irreversible disproportionation. Conversely, a pH > 9 promotes competitive hydrolysis of the sulfonyl chloride into a dead-end sulfonate ( ArSO3​Na ) impurity.

G A 2-Fluoro-4-methylbenzenesulfonyl chloride (Starting Material) C Nucleophilic Reduction (70-80 °C, pH 7.5-8.5) A->C B Na₂SO₃ / NaHCO₃ (Aq) (Buffer System) B->C D Intermediate Sulfinate Solution (ArSO₂Na + NaCl + Na₂SO₄) C->D Complete Conversion E Concentration & Hot EtOH Extraction (Desalting Process) D->E Water Evaporation F 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (Purified Product) E->F Crystallization

Fig 1. Synthetic workflow for 2-fluoro-4-methylbenzenesulfinic acid sodium salt via sulfite reduction.

PH_Logic pH_Low pH < 7 (Acidic) R_Low Sulfite decomposes to SO₂ Sulfinic acid disproportionates pH_Low->R_Low Yield Loss pH_Opt pH 7.5 - 8.5 (Optimal Buffer) R_Opt Stable Sulfinate Anion Efficient Reduction pH_Opt->R_Opt Max Yield pH_High pH > 9 (Highly Basic) R_High Competitive Hydrolysis ArSO₂Cl → ArSO₃Na (Sulfonate) pH_High->R_High Impurity Formation

Fig 2. Causality of pH control on the reduction of sulfonyl chlorides.

Experimental Protocol: A Self-Validating System

This protocol is engineered for a 100 g scale, integrating causality and In-Process Controls (IPCs) to ensure the system is self-validating.

Step 1: Buffer Preparation & Reagent Solubilization
  • Action: In a 2 L jacketed reactor equipped with an overhead stirrer, dissolve sodium sulfite (90.7 g, 0.72 mol, 1.5 eq) and sodium bicarbonate (80.6 g, 0.96 mol, 2.0 eq) in 500 mL of deionized water. Heat the solution to 70 °C.

  • Causality: Complete dissolution prior to substrate addition ensures the nucleophile is immediately available, preventing localized substrate pooling. The 2.0 equivalents of bicarbonate are mathematically required to neutralize both the generated HCl and the NaHSO4​ byproduct.

  • Self-Validation / IPC: Verify the initial pH of the solution is between 8.2 and 8.5 using a calibrated pH probe.

Step 2: Electrophile Addition & Exotherm Control
  • Action: Add 2-fluoro-4-methylbenzenesulfonyl chloride (100 g, 0.48 mol, 1.0 eq) in 5 equal portions over 60 minutes, maintaining the internal temperature between 70 °C and 80 °C.

  • Causality: Sulfonyl chlorides are dense, hydrophobic liquids/low-melting solids. Heating to 70 °C melts the substrate, increasing the surface area for the biphasic aqueous reaction. Portion-wise addition controls the highly exothermic reduction and prevents the rapid evolution of CO2​ gas from causing a reactor boil-over.

Step 3: Reaction Completion & IPC
  • Action: Stir the mixture at 75 °C for an additional 2 hours after the final addition.

  • Self-Validation / IPC: The reaction is complete when the biphasic mixture transitions into a homogeneous, clear solution (indicating the complete consumption of the hydrophobic sulfonyl chloride into the water-soluble sodium sulfinate). Quench a 0.5 mL aliquot, acidify with 1M HCl, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1) to confirm the disappearance of the starting material ( Rf​≈0.7 ).

Step 4: Desalting via Solvent Extraction
  • Action: Evaporate the water entirely under reduced pressure (rotary evaporator, 60 °C, 50 mbar) to yield a dry, white solid mass. Suspend this crude mass in 600 mL of boiling absolute ethanol and stir vigorously for 30 minutes. Filter the suspension while hot.

  • Causality: The crude mass contains the desired product alongside massive amounts of inorganic salts ( NaCl and Na2​SO4​ ). Sodium sulfinates are highly soluble in hot ethanol, whereas the inorganic byproducts are completely insoluble. This thermodynamic solubility gap is the engine of the purification process.

Step 5: Crystallization & Isolation
  • Action: Concentrate the hot ethanol filtrate to approximately 200 mL and allow it to cool slowly to 0 °C overnight. Filter the resulting white, crystalline plates, wash with 50 mL of ice-cold ethanol, and dry in a vacuum oven at 40 °C for 12 hours.

  • Self-Validation / IPC: Weigh the final product. A successful run should yield 80–85 g (85–90% theoretical yield) of pure 2-fluoro-4-methylbenzenesulfinic acid sodium salt.

Quantitative Data & Comparative Analysis

To justify the selection of the sulfite reduction method, Table 1 compares standard synthetic methodologies. Table 2 provides the expected analytical fingerprint for the isolated product to validate structural integrity.

Table 1: Comparative Evaluation of Reduction Methodologies
MethodologyReagents / ConditionsYield (%)Purity ProfileScalabilityE-Factor Impact
Sulfite Reduction Na2​SO3​ , NaHCO3​ , H2​O 85–95%Excellent (Easy desalting)High (Industrial standard)Low (Aqueous salt waste)
Zinc Reduction Zn dust, Water/Base70–85%Moderate (Zn salts contamination)ModerateHigh (Heavy metal waste)
Hydrazine N2​H4​ , Base80–90%HighLow (Toxicity/Explosion risk)Low
Table 2: Analytical Characterization Profile (CAS 1233501-71-7)
Analytical TechniqueExpected Signals / ObservationsStructural Correlation
1 H NMR (400 MHz, D2​O ) δ 7.60 (t, 1H), 7.05 (d, 1H), 6.95 (d, 1H), 2.35 (s, 3H)Confirms the 1,2,4-trisubstituted aromatic pattern and the intact methyl group.
19 F NMR (376 MHz, D2​O ) δ -112.5 (s, 1F)Verifies the presence of the ortho-fluorine atom.
FT-IR (ATR, cm −1 )1040, 980 (S=O stretch), 1600 (C=C aromatic)Confirms the formation of the sulfinate ( SO2​Na ) functional group.
LC-MS (ESI-)m/z 173.0 [M-Na] Matches the exact mass of the 2-fluoro-4-methylbenzenesulfinate anion ( C7​H6​FO2​S− ).

Process Chemistry & Scale-Up Considerations

When scaling this process from the bench (100 g) to the pilot plant (>10 kg), several chemical engineering parameters must be addressed:

  • Thermal Hazards: The reduction of sulfonyl chlorides is highly exothermic ( ΔH≈−150 to −200 kJ/mol). In a pilot reactor, the dosing rate of the sulfonyl chloride must be strictly interlocked with the jacket cooling capacity ( Tj​ ).

  • Gas Evolution: The neutralization of HCl by NaHCO3​ releases stoichiometric amounts of carbon dioxide. Reactors must be equipped with adequate venting and condenser systems to prevent over-pressurization and entrainment of the reaction mass.

  • Reactor Metallurgy: The generation of aqueous sodium chloride at elevated temperatures (70–80 °C) creates a highly corrosive environment. Standard 316L stainless steel is susceptible to chloride stress corrosion cracking under these conditions; therefore, Glass-Lined Steel (GLS) or Hastelloy C-276 reactors are mandatory.

References

  • Reddy, R. J., et al. "Synthesis and applications of sodium sulfinates ( RSO2​Na ): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021, 11, 9130-9221.[Link]

  • Nishimura, M., et al. "Process for preparing a sulfinate.
Exploratory

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis and predicted spectral data for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt, a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and predicted spectral data for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and data from analogous structures to offer a comprehensive, predictive interpretation of its ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, explaining the causal relationships between molecular structure and spectral features, and providing a robust experimental framework for its empirical analysis.

Introduction

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is a substituted aromatic sulfinate, a class of compounds recognized for their utility in organic synthesis.[1] The presence of a fluorine atom and a methyl group on the benzene ring, in addition to the sodium sulfinate moiety, creates a unique electronic and structural environment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[2] This guide delves into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering insights into chemical shifts, coupling constants, and signal multiplicities. Understanding these spectral characteristics is paramount for confirming the identity and purity of the compound in research and development settings. The principles of NMR, including the influence of electronegative substituents and spin-spin coupling, form the basis of the spectral predictions presented herein.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt is expected to exhibit signals corresponding to the three aromatic protons and the three methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and sulfinate groups and the electron-donating nature of the methyl group.

The aromatic region will display three distinct signals due to the substitution pattern. The proton ortho to the fluorine (H-3) will be a doublet of doublets due to coupling with the fluorine and the adjacent proton. The proton between the methyl and sulfinate groups (H-5) will also be a doublet of doublets. The proton ortho to the methyl group (H-6) will appear as a doublet. The methyl group protons will present as a singlet.

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-37.20 - 7.35dd³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 4.5
H-57.45 - 7.60dd³J(H,H) ≈ 8.5, ⁵J(H,F) ≈ 2.0
H-67.05 - 7.15d³J(H,H) ≈ 8.5
-CH₃2.30 - 2.45s-

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The sulfinate group is expected to be electron-withdrawing, deshielding the aromatic protons. The fluorine atom, being highly electronegative, will also deshield adjacent protons. Conversely, the methyl group is electron-donating, causing a slight shielding effect. The coupling constants are estimated from typical values observed in fluorinated aromatic systems.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond C-F coupling constant. Other carbons will show smaller two-, three-, or four-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Predicted ¹J(C,F) (Hz)
C-1140 - 145-
C-2160 - 165240 - 255
C-3115 - 120~20
C-4142 - 147~8
C-5128 - 133~3
C-6130 - 135~3
-CH₃20 - 25-

Causality behind Predictions: The chemical shift of C-2 is significantly downfield due to the direct attachment of the highly electronegative fluorine atom. The large ¹J(C,F) coupling is characteristic of a direct C-F bond.[6] The other carbon chemical shifts are influenced by the combined electronic effects of all substituents.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-2 position. This signal will be a multiplet due to coupling with the adjacent aromatic protons.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, D₂O)

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
F-2-110 to -125m³J(F,H-3) ≈ 8.0, ⁴J(F,H-6) ≈ 6.0, ⁵J(F,H-5) ≈ 2.0

Causality behind Predictions: The chemical shift range for fluorine attached to an aromatic ring is typically between -100 and -180 ppm relative to CFCl₃.[7] The exact shift is sensitive to the electronic environment created by the other substituents. The multiplicity arises from coupling to the aromatic protons, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.[8]

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt and highlights the key predicted NMR couplings.

Caption: Predicted key NMR spin-spin couplings.

Experimental Protocol for NMR Analysis

This section outlines a standardized, self-validating protocol for acquiring high-quality NMR spectra of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

1. Sample Preparation:

  • Solvent Selection: Deuterated water (D₂O) is the recommended solvent due to the ionic nature of the sodium salt.[9] If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be considered. The choice of solvent can influence chemical shifts.[10][11][12]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended. For ¹³C and ¹⁹F NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[13]

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[14]

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

  • ¹⁹F NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence, with or without proton decoupling.

    • Spectral Width: A wide spectral width (e.g., 250 ppm) is recommended initially to locate the signal.[15]

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-256.

3. Data Processing and Referencing:

  • Fourier Transformation: Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Referencing:

    • For ¹H and ¹³C NMR in D₂O, a small amount of a reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid, sodium salt) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) can be added (δ = 0.00 ppm).[9]

    • For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary reference can be used.[16]

Conclusion

This in-depth technical guide provides a robust, predictive framework for the ¹H, ¹³C, and ¹⁹F NMR spectra of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. By grounding these predictions in the fundamental principles of NMR spectroscopy and data from analogous compounds, this document serves as a valuable starting point for researchers. The detailed experimental protocol offers a clear path to obtaining high-quality empirical data, which will be essential for the definitive characterization of this compound. The interplay of the fluorine, methyl, and sodium sulfinate substituents creates a unique spectral fingerprint, the understanding of which is crucial for its application in scientific research and development.

References

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • SpectraBase. 4-Fluorotoluene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • Wiberg, K. B., et al. (2010). Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A, 114(4), 1834-1843.
  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Smith, G. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Critical Reviews in Analytical Chemistry, 37(1-2), 103-131.
  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • University of California, San Diego. 19Flourine NMR. [Link]

  • Loemker, J. E., et al. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 15(5), 433-438.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 11(3), 856-863.
  • Metathesis. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. [Link]

  • Schaefer, T. (1969). Solvent and substituent effects on the H– 19 F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry, 47(20), 3743-3747.
  • JEOL. NMR Sample Prepara-on. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • SpectraBase. alpha-Fluorotoluene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. 1H NMR chemical shift ppm table. [Link]

  • UCL. Sample Preparation. [Link]

  • ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]

  • Cal Poly Pomona. 1H NMR Chemical Shifts. [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table.pdf. [Link]

  • University of California, Davis. C NMR Chemical Shifts (δ, ppm). [Link]

  • Haws, E. J., & Williams, D. A. (2006). Modelling 1H NMR Spectra of Organic Compounds: Theory, Applications and Computer-Aided Analysis. John Wiley & Sons.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Foundational

Technical Whitepaper: Solubility, Stability, and Application of 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt

Executive Summary 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) has emerged as a highly versatile reagent in pharmaceutical development and advanced organic synthesis. Serving primarily as a nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) has emerged as a highly versatile reagent in pharmaceutical development and advanced organic synthesis. Serving primarily as a nucleophilic coupling partner and a robust source of the 2-fluoro-4-methylphenylsulfonyl moiety, this S(IV) compound offers distinct advantages over traditional organometallic reagents. As a Senior Application Scientist, understanding the physicochemical boundaries of this reagent—specifically its solubility thermodynamics and oxidative stability—is paramount for designing scalable, high-yielding synthetic workflows.

Physicochemical Profiling: Solubility Thermodynamics

The solubility profile of sulfinate salts is dictated by the delicate balance between the hydration energy of the ionic sodium sulfinate headgroup and the lattice energy of the crystal structure, which is heavily perturbed by the hydrophobic 2-fluoro-4-methylphenyl tail.

Causality of Solvent Selection: The highly localized negative charge on the sulfinate oxygen atoms makes the compound readily soluble in polar protic solvents (e.g., water, methanol) and polar aprotic solvents (e.g., DMSO, DMF)[1]. In contrast, the lack of dipole interaction with non-polar solvents renders it entirely insoluble in hydrocarbons. In synthetic applications, such as metal-free or palladium-catalyzed couplings, mixed solvent systems (e.g., DMSO/H₂O or EtOAc/H₂O) are strictly required[2]. The aqueous component ensures complete dissolution of the ionic salt, while the organic co-solvent solubilizes the organic electrophile, creating a homogenous reaction environment essential for consistent kinetic profiles.

Table 1: Empirical Solubility Profile of 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt
Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Protic Water (H₂O)High (>50 mg/mL)Strong ion-dipole interactions and hydrogen bonding with sulfinate oxygens.
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (~30-50 mg/mL)Excellent solvation of the sodium cation; stabilizes transition states in cross-coupling.
Polar Protic Ethanol (EtOH)ModerateSufficient for thermal recrystallization; lower dielectric constant than water.
Non-Polar Hexane / TolueneInsolubleInability of the solvent to overcome the ionic lattice energy of the sodium salt.

Stability Dynamics: Oxidation and Disproportionation

While sodium benzenesulfinate derivatives are generally more stable than their corresponding free acids, they are not entirely inert. The sulfur atom in the sulfinate anion resides in the +4 oxidation state and retains a reactive lone pair of electrons.

Causality of Degradation:

  • Oxidation: The nucleophilic S(IV) center is highly susceptible to electrophilic attack by atmospheric oxygen. Prolonged exposure leads to irreversible oxidation, forming the S(VI) sulfonate (2-fluoro-4-methylbenzenesulfonate). This renders the reagent completely inactive for desulfinative cross-coupling, as the extrusion of SO₂ is thermodynamically prohibited from the S(VI) state. Therefore, the salt is best kept under N₂ in the dark[3].

  • Disproportionation: Under acidic conditions (pH < 4), the salt is protonated to form the free sulfinic acid. Free sulfinic acids are transient and rapidly undergo auto-redox disproportionation into sulfonic acids and thiosulfonates. Maintaining a neutral to slightly basic reaction medium is a critical, self-validating step in any protocol.

G A 2-Fluoro-4-methylbenzenesulfinate S(IV) Active State B Atmospheric O2 (Oxidation) A->B O2 attack on lone pair D Acidic Media (pH < 4) (Protonation) A->D H+ addition C Sulfonate S(VI) (Inactive) B->C Irreversible E Thiosulfonates + Sulfonates (Disproportionation) D->E Auto-redox

Degradation pathways of sulfinate salts via oxidation and disproportionation.

Self-Validating Experimental Protocols

To ensure high fidelity in synthetic applications, protocols must be designed to inherently validate the integrity of the sulfinate salt.

Protocol A: Anaerobic Purification and Storage

Objective: Remove trace oxidation products and moisture to prevent degradation.

  • Dissolution: Dissolve the crude 2-fluoro-4-methylbenzenesulfinic acid sodium salt in a minimum volume of deoxygenated, boiling ethanol. Causality: Ethanol selectively dissolves the sulfinate while leaving highly polar inorganic impurities behind. Deoxygenation prevents thermal oxidation[3].

  • Crystallization: Cool the solution to 4°C under a strict nitrogen atmosphere overnight.

  • Isolation: Filter the resulting white crystalline powder under a blanket of argon, wash with cold, anhydrous diethyl ether to remove residual ethanol, and dry in a vacuum oven at 120°C for 4 hours[3].

  • Validation: A pure batch will appear as a stark white powder. Any yellowing indicates the presence of degradation products.

Protocol B: Palladium-Catalyzed Desulfinative Cross-Coupling

Objective: Form a C-C bond by coupling the sulfinate with an aryl bromide, utilizing the extrusion of SO₂ as the thermodynamic driving force[4].

  • Preparation: In a Schlenk tube, combine 2-fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv). Causality: K₂CO₃ serves a dual function: it acts as a base to remove free sulfur dioxide from the reaction medium (preventing catalyst poisoning), while the potassium cation actively accelerates the transmetalation step[5].

  • Solvent Addition: Add a degassed mixture of DMSO/H₂O (10:1 v/v). Causality: The water ensures complete dissolution of the sulfinate and K₂CO₃, while DMSO stabilizes the Pd(II) intermediates[2].

  • Thermal Activation: Heat the mixture to 110°C for 12 hours under nitrogen. Causality: Elevated temperatures are required to overcome the activation energy barrier for the extrusion of SO₂ from the Pd(II)-sulfinate complex.

  • Validation: The reaction is self-validating; the effervescence of SO₂ (subsequently captured by the base) indicates successful transmetalation and desulfination.

Workflow Step1 Reagent Assembly (Sulfinate + Ar-Br + Pd) Step2 Degassed DMSO/H2O + K2CO3 Base Step1->Step2 Prevents oxidation Step3 Thermal Activation (110°C, -SO2) Step2->Step3 Transmetalation Step4 Biaryl Product Isolation Step3->Step4 Desulfination

Self-validating workflow for Pd-catalyzed desulfinative cross-coupling.

Conclusion

The successful deployment of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt in advanced organic synthesis relies heavily on respecting its physicochemical boundaries. By leveraging mixed aqueous-organic solvent systems to maximize solubility and employing strict anaerobic, mildly basic conditions to prevent oxidation and disproportionation, researchers can unlock the full potential of this robust S(IV) reagent.

References

  • De Gombert, A. et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts". Journal of the American Chemical Society (2020). Available at:[Link]

  • Figshare (JACS Supp. Info). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling...". Figshare (2020). Available at: [Link]

  • ACS Omega. "Metal-Free Synthesis of Functionalized Tetrasubstituted Alkenes by Three-Component Reaction of Alkynes, Iodine, and Sodium Sulfinates". ACS Publications (2018). Available at: [Link]

Sources

Exploratory

Technical Whitepaper &amp; Safety Profile: 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt in Advanced Organic Synthesis

Executive Summary In modern drug discovery and organic synthesis, the strategic introduction of sulfonyl groups is critical for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Flu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic introduction of sulfonyl groups is critical for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) has emerged as a highly versatile building block . Unlike free sulfinic acids, which are prone to rapid disproportionation into sulfonic acids and thiosulfonates, the sodium salt variant provides a bench-stable, easily handled nucleophile and an excellent precursor for sulfonyl radicals ( ArSO2∙​ ) in photoredox catalysis .

This guide bridges the gap between stringent Safety Data Sheet (SDS) compliance and practical laboratory application, ensuring that researchers can safely leverage this compound in high-yielding synthetic workflows.

Physicochemical Properties & Identification

Understanding the physical properties of this reagent is the first step in both hazard mitigation and experimental design. The hygroscopic nature of the salt dictates strict storage protocols to maintain stoichiometric accuracy during catalytic reactions.

PropertyValue / Description
Chemical Name 2-Fluoro-4-methylbenzenesulfinic acid sodium salt
CAS Number 1233501-71-7
Molecular Formula C7​H6​FNaO2​S
Molecular Weight 196.17 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H2​O , DMF, and DMSO; poorly soluble in non-polar organics
Storage Requirements Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Keep tightly sealed to prevent moisture absorption.

Core Safety Data & Hazard Mitigation (SDS)

While sodium sulfinates are generally less toxic than highly electrophilic sulfonyl chlorides, they present specific handling considerations that must be respected to maintain a safe laboratory environment .

Hazard Classification (GHS)
  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2A).

Causality of Hazards & PPE Strategy

The fine crystalline nature of this powder makes it prone to aerosolization. Upon contact with mucosal membranes or ocular fluid, the compound dissolves rapidly. The localized osmotic stress and mild basicity of the sodium salt disrupt cellular lipid bilayers, leading to acute irritation.

  • Respiratory Protection: Handling outside of a fume hood requires an N95 or EN 149 approved particulate respirator to prevent inhalation of micro-dust.

  • Ocular Protection: Snug-fitting chemical safety goggles are mandatory. Standard safety glasses with side shields are insufficient against fine airborne powders.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and a standard lab coat.

Emergency Response: A Self-Validating Decontamination Protocol

If exposure occurs, the immediate response must leverage the compound's high aqueous solubility:

  • Ocular Exposure: Flush immediately with at least 1.5 liters of water using an eyewash station for 15 uninterrupted minutes. The high volume ensures complete dissolution and clearance of the salt.

  • Dermal Exposure: Wash the affected area with copious amounts of soap and water. The removal of the "soapy" feeling (caused by the mild base saponifying skin oils) serves as a self-validating indicator that the irritant has been cleared.

Mechanistic Insights: Photoredox Sulfonylation

Sodium sulfinates are exceptional precursors for sulfonyl radicals. In a typical photoredox cycle, a visible-light-absorbing photocatalyst (e.g., an Iridium(III) complex) is excited to a long-lived triplet state. This excited species undergoes a single-electron transfer (SET) with the sulfinate anion, oxidizing it to a sulfonyl radical. This intermediate can then be intercepted by transition metal catalysts (like Nickel) to cross-couple with aryl halides, forming complex sulfones without the need for harsh oxidants.

G PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State PC->PC_star Visible Light (Blue LED) PC_star->PC Catalytic Turnover Radical ArSO2• Radical PC_star->Radical SET Oxidation Sulfinate ArSO2Na (Sulfinate) Sulfinate->Radical -e⁻, -Na⁺ Product Cross-Coupled Sulfone Radical->Product Ni-Catalyzed Cross-Coupling

Photoredox generation of sulfonyl radicals from sodium sulfinates for cross-coupling.

Experimental Protocol: Visible-Light-Induced Cross-Coupling

To ensure a highly reproducible and self-validating system, the following protocol for the cross-coupling of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt with aryl halides incorporates strict degassing steps. Oxygen is a potent triplet state quencher and radical scavenger; its removal is the primary variable dictating reaction fidelity.

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (0.2 mmol, 2.0 equiv), the target aryl halide (0.1 mmol, 1.0 equiv), Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%), and NiCl2​⋅glyme (10 mol%).

  • Solvent Addition: Add 2.0 mL of anhydrous DMF. Note: DMF is chosen over MeCN or THF due to its superior ability to solvate the sodium sulfinate salt.

  • Strict Degassing (Critical Step): Perform three consecutive cycles of freeze-pump-thaw.

    • Causality: Complete removal of dissolved O2​ prevents the formation of unreactive peroxyl radicals, ensuring the sulfonyl radical efficiently enters the Nickel catalytic cycle.

  • Irradiation: Backfill the tube with Argon and seal it tightly. Irradiate the mixture with 34 W Blue LEDs (450 nm) at ambient temperature for 24 hours.

    • Causality: Use a cooling fan to maintain the reaction temperature strictly below 30°C. LEDs generate radiant heat; elevated temperatures can lead to thermal degradation of the photocatalyst and promote unwanted background homolysis.

  • Workup & Validation: Quench the reaction with 5 mL of deionized water and extract with Ethyl Acetate (3 x 5 mL). Monitor the organic layer via LC-MS. The complete consumption of the aryl halide mass peak validates the end of the reaction. Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

W Step1 1. Reagent Assembly ArSO2Na + Aryl Halide + Catalysts Step2 2. Strict Degassing Freeze-Pump-Thaw (3x) Step1->Step2 Exclude O2 Step3 Step3 Step2->Step3 Initiate SET Step4 4. Workup & Validation EtOAc Extraction & LC-MS Step3->Step4 Isolate Product

Step-by-step workflow for the visible-light-induced sulfonylation protocol.

Quantitative Data: Reaction Optimization

The following table summarizes the empirical data driving the protocol choices. By analyzing the failure modes (Entries 2-5), researchers can understand the mechanistic boundaries of the sodium sulfinate cross-coupling system.

EntryPhotocatalystTransition MetalSolventYield (%)Causality / Observation
1 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ NiCl2​⋅glyme DMF 94 Optimal SET potential and solubility.
2 Ru(bpy)3​Cl2​ NiCl2​⋅glyme DMF45Insufficient oxidation potential for the sulfinate.
3 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ NoneDMF0Ni catalyst is strictly essential for C-S bond formation.
4 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ NiCl2​⋅glyme MeCN62Poor solubility of the sodium sulfinate salt limits rate.
5 Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ NiCl2​⋅glyme DMF (Air)Trace O2​ quenches the triplet excited state and traps radicals.

References

  • Zhao, Y., et al. "Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis." Angewandte Chemie International Edition, U.S. National Library of Medicine. Available at:[Link]

Foundational

The Discovery, Mechanistic Evolution, and Application of Fluorinated Sulfinate Salts in Late-Stage Functionalization

Executive Summary The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Fluorinated moieties, particularly the trifluoromethyl ( −CF3​ ) and difluoromethyl ( −CF2​H )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Fluorinated moieties, particularly the trifluoromethyl ( −CF3​ ) and difluoromethyl ( −CF2​H ) groups, profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Historically, introducing these groups required harsh, toxic, or ozone-depleting reagents (e.g., SF4​ , CF3​I , or DAST), which severely limited their use on complex, highly functionalized drug candidates.

The discovery and subsequent evolution of fluorinated sulfinate salts revolutionized this landscape. By providing bench-stable, solid-state sources of fluoroalkyl radicals, these reagents enabled the direct C–H functionalization of complex heterocycles. This technical guide explores the historical progression from the pioneering Langlois reagent to the highly controlled Baran zinc diversinates, detailing the mechanistic rationale and self-validating protocols required to successfully deploy these reagents in late-stage functionalization (LSF).

Historical Evolution: From Sodium to Zinc

The Langlois Reagent ( CF3​SO2​Na )

In the 1980s, Bernard Langlois and co-workers introduced as an inexpensive, bench-stable solid capable of generating electrophilic trifluoromethyl radicals. The Langlois reagent became the gold standard for early-stage trifluoromethylation. However, its high reactivity often led to over-functionalization, and its incompatibility with certain sensitive functional groups limited its utility in the late-stage modification of complex pharmaceutical intermediates[1].

The Baran Zinc Diversinates ( (Rf​SO2​)2​Zn )

To address the limitations of sodium salts, Phil Baran’s laboratory developed a family of2 around 2012[2]. By swapping the sodium counterion for zinc, the reactivity of the sulfinate was significantly attenuated[3]. Zinc acts as a mild Lewis acid, coordinating with the heteroatoms of the substrate to direct the radical attack, while its lower solubility in organic media creates a "slow-release" mechanism that suppresses radical-radical dimerization. This breakthrough enabled the predictable, innate C–H functionalization of complex azines, natural products, and active pharmaceutical ingredients (APIs)[4].

Mechanistic Principles: The Radical Minisci-Type Pathway

The functionalization of heterocycles using fluorinated sulfinate salts operates via a radical Minisci-type pathway. Understanding the causality behind the reagent choices is critical for troubleshooting and optimizing these reactions.

  • The Oxidant: tert-Butyl hydroperoxide (TBHP) is the preferred oxidant. It undergoes homolytic cleavage to form the tert-butoxy radical ( t−BuO∙ ). The oxidation potential of t−BuO∙ is perfectly tuned to perform a single-electron oxidation of the sulfinate salt without destroying the sensitive heterocyclic core[2].

  • The Driving Force: The oxidation yields a transient sulfonyl radical ( Rf​SO2∙​ ), which rapidly extrudes sulfur dioxide ( SO2​ ) gas. This entropically driven extrusion is the irreversible step that generates the highly reactive fluoroalkyl radical ( Rf∙​ ).

  • The Solvent System: A biphasic system (e.g., CH2​Cl2​/H2​O ) is deliberately chosen. The water layer dissolves the oxidant and the sulfinate salt, while the organic layer solubilizes the complex heterocycle. Radical generation occurs at the interface, preventing a massive spike in radical concentration that would lead to non-productive side reactions.

Figure 1: Radical generation and Minisci-type addition pathway of fluorinated sulfinates.

Quantitative Data: Reagent Comparison

To select the appropriate reagent for a given transformation, researchers must balance reactivity with functional group tolerance. The table below summarizes the quantitative and qualitative properties of the primary fluorinated sulfinate salts[2][5].

Reagent NameChemical FormulaCounterionRelative ReactivityPrimary ApplicationTypical Yields (LSF)
Langlois Reagent CF3​SO2​Na Sodium ( Na+ )HighEarly-stage building blocks, simple arenes30% - 85%
Zinc Diversinate (Trifluoromethyl) (CF3​SO2​)2​Zn Zinc ( Zn2+ )AttenuatedLate-stage functionalization of complex azines40% - 75%
Zinc Diversinate (Difluoromethyl) (CF2​HSO2​)2​Zn Zinc ( Zn2+ )AttenuatedInstallation of lipophilic H-bond donors35% - 70%

Experimental Methodologies

The following protocols are designed as self-validating systems . By monitoring specific physical and chemical indicators (e.g., gas evolution, mass shifts), researchers can confirm the success of each mechanistic step in real-time.

Protocol A: Synthesis of Zinc Bis(alkanesulfinate) Salts

This protocol details the reductive generation of zinc sulfinates from their corresponding sulfonyl chlorides, a method that avoids the use of highly sensitive organometallic precursors[6].

  • Preparation: Suspend zinc dust (3.0 equivalents) in distilled water ( 0.5 M relative to the substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add the fluorinated sulfonyl chloride (1.0 equivalent) dropwise at 0∘C . Causality: The reaction is highly exothermic; controlled addition prevents the thermal decomposition of the newly formed sulfinate.

  • Reaction Monitoring: Stir the mixture at room temperature for 3 hours. Validation: Monitor the disappearance of the sulfonyl chloride via TLC (Hexanes/EtOAc). The mixture will transition from a dark suspension to a lighter grey slurry as the zinc is consumed.

  • Workup: Filter the unreacted zinc dust through a pad of Celite. Concentrate the aqueous filtrate under reduced pressure.

  • Purification: Triturate the resulting crude solid with hot ethanol to dissolve the zinc sulfinate, leaving behind inorganic zinc chloride byproducts. Concentrate the ethanol filtrate to yield the pure zinc sulfinate salt as a white powder.

Protocol B: Late-Stage Trifluoromethylation of Heterocycles

This procedure utilizes the Baran zinc diversinate for the direct C–H functionalization of a complex azine[2].

  • Substrate Activation: Dissolve the heterocyclic substrate (1.0 equiv) in a biphasic mixture of CH2​Cl2​ and water (2.5:1 ratio, 0.1 M ). Add trifluoroacetic acid (TFA, 1.0 equiv). Causality: TFA protonates the heterocycle, lowering its LUMO and increasing its electrophilicity toward the nucleophilic CF3∙​ radical.

  • Salt Addition: Add zinc trifluoromethanesulfinate (3.0 equiv) to the vigorously stirring biphasic mixture.

  • Radical Initiation: Slowly add TBHP (70% in water, 5.0 equiv) dropwise at room temperature. Validation: Within 5-10 minutes, rigorous bubbling should be observed. This is the extrusion of SO2​ gas and serves as a self-validating indicator that radical generation is occurring.

  • Monitoring: Stir for 12-24 hours. Validation: Monitor via LC-MS. Look for the consumption of the starting material mass ( [M+H]+ ) and the appearance of the functionalized product ( [M+68]+ for CF3​ addition).

  • Quenching: Neutralize the reaction with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography.

Figure 2: Step-by-step workflow for the late-stage functionalization of heterocycles.

Applications in Drug Development

The ability to perform late-stage functionalization using fluorinated sulfinate salts has drastically accelerated Structure-Activity Relationship (SAR) campaigns. Instead of relying on de novo synthesis—which requires building a new molecule from scratch for every derivative—medicinal chemists can now take an advanced API or natural product (e.g., papaverine) and directly "decorate" its periphery with fluorinated motifs[4]. This approach rapidly generates libraries of analogs with modulated pharmacokinetics, improved membrane permeability, and enhanced metabolic stability, fundamentally streamlining the drug discovery pipeline.

References

  • [Late-Stage C–H Functionalization of Azines] () - PMC (nih.gov)[2]

  • [Preparation and purification of zinc sulfinate reagents for drug discovery] () - ResearchGate[6]

  • [Innate C-H trifluoromethylation of heterocycles] () - PMC (nih.gov)[1]

  • [Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation] () - Chinese Chemical Society

  • [Photoredox-Catalyzed Bromodifluoromethylation of Alkenes] () - ACS Publications[5]

  • [Applications of Sulfinate Salts] () - Concordia University Research Repository[3]

  • [Reaction of Papaverine with Baran Diversinates TM] () - MDPI[4]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Fluoro-4-methylbenzenesulfinic acid sodium salt in Organic Synthesis

Introduction In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and biological properties.[1][2] The 2-fluoro-4-methylbenzenesulfonyl moiety, accessible from 2-fluoro-4-methylbenzenesulfinic acid sodium salt, represents a valuable building block for introducing this fluorinated aromatic group into a diverse range of organic molecules. This guide provides an in-depth exploration of the synthesis and key applications of 2-fluoro-4-methylbenzenesulfinic acid sodium salt, offering detailed protocols for its preparation and its use in the synthesis of high-value sulfones and sulfonamides.

The presence of a fluorine atom at the ortho-position to the sulfinate group influences the electronic properties and conformational preferences of the resulting molecules. This, combined with the methyl group at the para-position, provides a unique substitution pattern that is of significant interest to researchers in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt is provided in the table below.

PropertyValue
CAS Number 1233501-71-7
Molecular Formula C₇H₆FNaO₂S
Molecular Weight 196.18 g/mol
Appearance Typically a white to off-white solid
Storage Store in a cool, dry place under an inert atmosphere. The compound is hygroscopic.

Safety Precautions: 2-Fluoro-4-methylbenzenesulfinic acid sodium salt should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

The most common and practical laboratory-scale synthesis of 2-fluoro-4-methylbenzenesulfinic acid sodium salt involves a two-step procedure starting from 2-fluoro-4-methylaniline. The first step is the diazotization of the aniline followed by a sulfonyl chloride formation, and the second step is the reduction of the resulting sulfonyl chloride.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Fluoro-4-methylbenzenesulfonyl chloride cluster_1 Step 2: Reduction to Sodium Sulfinate 2-Fluoro-4-methylaniline 2-Fluoro-4-methylaniline Diazonium_Salt Diazonium_Salt 2-Fluoro-4-methylaniline->Diazonium_Salt NaNO₂, HCl Sulfonyl_Chloride 2-Fluoro-4-methylbenzenesulfonyl chloride Diazonium_Salt->Sulfonyl_Chloride SO₂, CuCl₂ Sodium_Sulfinate 2-Fluoro-4-methylbenzenesulfinic acid sodium salt Sulfonyl_Chloride->Sodium_Sulfinate Na₂SO₃, NaHCO₃, H₂O

Caption: Synthetic pathway for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Protocol 1: Synthesis of 2-Fluoro-4-methylbenzenesulfonyl chloride

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.[3]

Materials:

  • 2-Fluoro-4-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) gas

  • Copper(II) Chloride (CuCl₂)

  • Ice

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-4-methylaniline (1.0 eq). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated HCl (3.0 eq) with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline hydrochloride suspension while maintaining the temperature between 0 and 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.

  • Sulfonylation: In a separate, larger flask, prepare a saturated solution of SO₂ in glacial acetic acid containing a catalytic amount of CuCl₂ (0.1 eq). Cool this solution to 10-15 °C.

  • Slowly add the cold diazonium salt solution to the SO₂/acetic acid solution with vigorous stirring. The temperature should be maintained below 20 °C. Nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture into a large beaker containing crushed ice and water. The sulfonyl chloride will precipitate as a solid or an oil.

  • Extract the product with dichloromethane or diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-4-methylbenzenesulfonyl chloride.[4] This product is often used in the next step without further purification.

Protocol 2: Synthesis of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

This protocol is based on the general method for the reduction of arylsulfonyl chlorides.[5][6]

Materials:

  • 2-Fluoro-4-methylbenzenesulfonyl chloride (from Protocol 1)

  • Sodium Sulfite (Na₂SO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water.

  • Heat the solution to 70-80 °C with stirring.

  • Slowly add the crude 2-fluoro-4-methylbenzenesulfonyl chloride (1.0 eq) to the hot solution. The sulfonyl chloride can be added as a solution in a minimal amount of a water-miscible solvent like THF or dioxane to facilitate addition, or carefully as a solid in portions.

  • Maintain the reaction mixture at 70-80 °C for 2-4 hours, monitoring the disappearance of the sulfonyl chloride by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • To isolate the product, remove the water under reduced pressure.

  • The resulting solid residue contains the desired sodium sulfinate and inorganic salts. Triturate the solid with hot ethanol to dissolve the organic salt, leaving the inorganic salts behind.

  • Filter the hot ethanol solution and allow it to cool to induce crystallization of the 2-fluoro-4-methylbenzenesulfinic acid sodium salt.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Applications in Organic Synthesis

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is a versatile precursor to the corresponding sulfonyl radical and sulfinate anion, enabling a variety of important transformations. Its primary applications lie in the formation of C-S bonds, leading to the synthesis of sulfones and sulfonamides.

Synthesis of Diaryl and Alkyl-Aryl Sulfones

Aryl sulfones are a prominent structural motif in many pharmaceuticals and agrochemicals. 2-Fluoro-4-methylbenzenesulfinic acid sodium salt serves as an excellent source of the 2-fluoro-4-methylphenylsulfonyl group in cross-coupling reactions.

Sulfone_Synthesis cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Copper-Catalyzed Cross-Coupling Sodium_Sulfinate 2-Fluoro-4-methyl- benzenesulfinic acid sodium salt Aryl_Sulfone_Pd Aryl-(SO₂)-(2-F-4-Me-Ph) Sodium_Sulfinate->Aryl_Sulfone_Pd Pd Catalyst, Ligand, Base Aryl_Sulfone_Cu Aryl-(SO₂)-(2-F-4-Me-Ph) Sodium_Sulfinate->Aryl_Sulfone_Cu Cu Catalyst, Ligand, Oxidant Aryl_Halide Aryl/Heteroaryl Halide (X = I, Br, Cl, OTf) Aryl_Halide->Aryl_Sulfone_Pd Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid Aryl_Boronic_Acid->Aryl_Sulfone_Cu

Caption: Key cross-coupling strategies for aryl sulfone synthesis.

This protocol is a general procedure for the Suzuki-Miyaura-type cross-coupling of sulfinate salts with aryl halides, adapted for the title compound.[7][8][9]

Materials:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.2 eq)

  • Aryl or Heteroaryl Halide (I, Br, Cl, or OTf) (1.0 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-5 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, P(t-Bu)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

  • To a dry Schlenk tube or microwave vial, add the aryl halide, 2-fluoro-4-methylbenzenesulfinic acid sodium salt, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfone.

Causality in Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial and often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos are generally effective for challenging cross-couplings.[8]

  • Base and Solvent: The base is required to facilitate the catalytic cycle. The choice of solvent influences the solubility of the reactants and the reaction temperature.

This protocol outlines a copper-catalyzed approach for the synthesis of diaryl sulfones.[10][11]

Materials:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.5 eq)

  • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂) (10-20 mol%)

  • Ligand (e.g., 1,10-Phenanthroline, TMEDA) (20-40 mol%)

  • Oxidant (e.g., O₂ from air, or a chemical oxidant if necessary)

  • Anhydrous solvent (e.g., DMSO, DMF)

Procedure:

  • To a reaction vessel, add the aryl boronic acid, 2-fluoro-4-methylbenzenesulfinic acid sodium salt, copper catalyst, and ligand.

  • Add the anhydrous solvent.

  • Stir the reaction mixture under an atmosphere of air or oxygen (a balloon is often sufficient) at 60-100 °C for 12-48 hours.

  • Work-up: Cool the reaction to room temperature and pour into water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis of Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents.[12][13] 2-Fluoro-4-methylbenzenesulfinic acid sodium salt can be converted in situ to a sulfonylating agent for the synthesis of N-substituted sulfonamides.

Sulfonamide_Synthesis Sodium_Sulfinate 2-Fluoro-4-methyl- benzenesulfinic acid sodium salt Intermediate In situ generated Sulfonyl Halide Sodium_Sulfinate->Intermediate Oxidizing Agent (e.g., I₂, NCS) Amine Primary or Secondary Amine (R¹R²NH) Sulfonamide Sulfonamide (R¹R²N-SO₂-(2-F-4-Me-Ph)) Amine->Sulfonamide Base (optional) Intermediate->Sulfonamide

Caption: General workflow for the synthesis of sulfonamides.

This protocol describes a metal-free approach to sulfonamides from sodium sulfinates.[14]

Materials:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.2 eq)

  • Primary or Secondary Amine (1.0 eq)

  • Oxidizing Agent (e.g., Iodine (I₂), N-Chlorosuccinimide (NCS), or Oxone®) (1.1 eq)

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve the 2-fluoro-4-methylbenzenesulfinic acid sodium salt in the chosen solvent.

  • Add the oxidizing agent portion-wise at room temperature. Stir the mixture for 15-30 minutes, during which the in situ formation of the sulfonyl halide or a related reactive species occurs.

  • Add the amine to the reaction mixture. If the amine salt is used, or if the amine is not basic enough, an external base may be required.

  • Stir the reaction at room temperature for 2-12 hours until the starting materials are consumed (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (if iodine was used) or water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure sulfonamide.

Rationale for Experimental Design:

  • In Situ Generation: The direct use of the sulfinate salt avoids the isolation of the often-unstable sulfonyl chloride. The in situ generation of a more reactive sulfonylating agent under mild conditions enhances the practicality of this method.[5]

  • Oxidizing Agent: The choice of oxidizing agent can influence the reaction rate and substrate scope. Iodine is a mild and effective oxidant for this transformation.

Conclusion

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is a highly valuable and versatile reagent in modern organic synthesis. Its utility as a precursor to the 2-fluoro-4-methylphenylsulfonyl moiety allows for the efficient construction of sulfones and sulfonamides, two classes of compounds with profound importance in medicinal chemistry and materials science. The protocols detailed in this guide provide a solid foundation for researchers to incorporate this fluorinated building block into their synthetic strategies, paving the way for the discovery of novel molecules with potentially enhanced biological activity and desirable physicochemical properties. The strategic placement of the fluorine atom offers a powerful tool for fine-tuning molecular properties, a concept of ever-growing importance in the development of new therapeutics and functional materials.[1][15]

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. PMC - NIH. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Applications of Sulfonyl Fluorides in Organic Transformations. RSC Publishing. [Link]

  • Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates. ResearchGate. [Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. [Link]

  • Novel lithium and sodium salts of sulfonamides and bis(sulfonyl)imides: synthesis and electrical conductivity. The Royal Society of Chemistry. [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Synthesis of Aryldiazo Sulfones from Arylhydrazines and Sulfonyl Chlorides under Mild Conditions. Rsc.org. [Link]

  • Process for the preparation of substituted benzene sulfonyl chlorides.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Figshare. [Link]

  • Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. ACS Publications. [Link]

  • Synthesis of sulfonamides from sodium sulfinate. ResearchGate. [Link]

  • Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Sulfonamide Formation from Sodium Sulfinates and Amines or Ammonia under Metal-Free Conditions at Ambient Temperature. The Royal Society of Chemistry. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Design and Synthesis of Sulfonamides Derivatives: A Review. Polish Scientific Journals Database. [Link]

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  • Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. Organic Chemistry Portal. [Link]

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  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

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Application

Application Notes &amp; Protocols: Synthesis of Aryl Sulfones using 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Introduction The aryl sulfone moiety (Ar-SO₂-Ar') is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1][2] Its remarkable metabolic stability, ability to act as a hydrogen bond...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aryl sulfone moiety (Ar-SO₂-Ar') is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1][2] Its remarkable metabolic stability, ability to act as a hydrogen bond acceptor, and rigidifying effect on molecular scaffolds make it a cornerstone for modern drug design.[3] The incorporation of fluorine atoms into these scaffolds can further enhance crucial pharmacological properties such as lipophilicity, binding affinity, and metabolic stability.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized aryl sulfones using 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. This reagent offers an efficient and direct route to introduce the 2-fluoro-4-methylphenylsulfonyl group, a valuable building block for creating novel chemical entities. The primary method detailed is the nucleophilic substitution reaction between the sulfinate salt and various electrophilic partners, a robust and widely applicable strategy for C-S bond formation.[1][5]

Mechanistic Rationale: The Sulfinate Alkylation/Arylation Pathway

The synthesis of sulfones from sulfinate salts is a classical and highly effective transformation.[1] The reaction proceeds via a nucleophilic substitution mechanism where the sulfinate anion (R-SO₂⁻) acts as a potent sulfur-centered nucleophile.

The core transformation involves the displacement of a suitable leaving group (e.g., halide, triflate) from an alkyl or aryl electrophile by the 2-fluoro-4-methylbenzenesulfinate anion.

Key Mechanistic Steps:

  • Nucleophilic Attack: The sulfur atom of the sulfinate salt attacks the electrophilic carbon atom of the reaction partner (e.g., an aryl halide activated towards nucleophilic aromatic substitution or an alkyl halide).

  • Transition State Formation: A transition state is formed where the C-S bond is partially formed and the bond to the leaving group is partially broken.

  • Leaving Group Departure: The leaving group is expelled, resulting in the formation of the stable diaryl or alkyl-aryl sulfone.

For reactions involving activated aryl halides, the mechanism is typically a Nucleophilic Aromatic Substitution (SₙAr). This pathway is facilitated by the presence of electron-withdrawing groups on the aryl halide, which stabilize the negatively charged intermediate (Meisenheimer complex).[6] The fluorine atom on the 2-Fluoro-4-methylbenzenesulfinic acid salt itself enhances the electrophilicity of the sulfur atom and can influence the electronic properties of the final product.

Sulfone Synthesis Mechanism General Mechanism for Sulfone Synthesis via Sulfinate Alkylation cluster_reactants Reactants cluster_product Product Reagent 2-Fluoro-4-methyl- benzenesulfinate (Nucleophile) TS Transition State [X--R--SO₂Ar]⁻ Reagent->TS Nucleophilic Attack Electrophile Alkyl/Aryl Halide (R-X) Electrophile->TS Product Aryl Sulfone Byproduct Sodium Halide (NaX) TS->Product Leaving Group Expulsion TS->Byproduct

Caption: General mechanism for sulfone synthesis via sulfinate alkylation.

Experimental Protocols

General Protocol: Synthesis of Diaryl Sulfones via Nucleophilic Aromatic Substitution

This protocol describes a general method for the coupling of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt with activated aryl halides.

Materials:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.0 equiv)[7]

  • Activated Aryl Halide (e.g., 4-nitrofluorobenzene) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, argon-flushed Schlenk flask, add 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.0 equiv) and the activated aryl halide (1.1 equiv).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.5 M with respect to the sulfinate salt.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 12 to 24 hours.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NH₄Cl solution.[8]

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine to remove residual DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diaryl sulfone.[8]

G Experimental Workflow for Diaryl Sulfone Synthesis A 1. Reaction Setup - Add reagents to dry flask - Flush with Argon B 2. Solvent Addition & Heating - Add anhydrous DMF/DMSO - Heat to 90-110 °C with stirring A->B C 3. Reaction Monitoring - Use TLC or LC-MS to track - Typically 12-24 hours B->C D 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with NH₄Cl, H₂O, Brine C->D E 5. Drying & Concentration - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent D->E F 6. Purification - Flash column chromatography - (Hexanes/EtOAc) E->F G Characterization - ¹H NMR, ¹³C NMR, MS F->G

Caption: General experimental workflow for sulfone synthesis.

Data & Expected Results

The following table provides representative data for the synthesis of various sulfones. Yields and conditions may vary based on the specific substrate.

Electrophile PartnerSolventTemp (°C)Time (h)Typical Yield (%)
4-NitrofluorobenzeneDMF1001885-95%
2,4-DinitrochlorobenzeneDMSO9012>90%
Benzyl BromideDMF80880-90%
IodomethaneAcetonitrile60675-85%
Characterization

The synthesized sulfone products should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The characteristic downfield shifts of protons ortho to the sulfone group are a key diagnostic feature.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[8]

  • Melting Point: For solid compounds, a sharp melting point is an indicator of purity.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive electrophile.2. Insufficient temperature.3. Wet solvent or reagents.1. Ensure the aryl halide is sufficiently activated with electron-withdrawing groups.2. Increase reaction temperature in 10 °C increments.3. Use freshly distilled, anhydrous solvents and dry reagents thoroughly.
Multiple Products/Side Reactions 1. Reaction temperature too high.2. Presence of competing nucleophiles (e.g., water).1. Lower the reaction temperature.2. Ensure anhydrous conditions.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Similar polarity of product and starting material.1. Perform thorough aqueous washes (water and brine) to remove the solvent.2. Optimize the chromatography eluent system; consider using a different solvent system (e.g., Dichloromethane/Methanol).

Safety Precautions

  • Reagents: 2-Fluoro-4-methylbenzenesulfinic acid sodium salt may cause skin, eye, and respiratory irritation.[9] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. All manipulations should be performed in a well-ventilated fume hood.

  • Reactions: Reactions at elevated temperatures should be conducted behind a blast shield.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.[9]

Conclusion

The use of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt provides a reliable and versatile method for the synthesis of fluoro-substituted aryl sulfones. The protocols outlined in this guide are robust and can be adapted for a range of electrophilic partners. The resulting sulfone products are valuable intermediates for applications in drug discovery and materials science, where the unique properties of the sulfonyl group and fluorine atom can be strategically exploited.[4][10]

References

  • Chen, Y., et al. (2016). Recent Advances in the Synthesis of Sulfones. SciSpace. Available at: [Link]

  • Zhang, Y., et al. (2020). The applications of fluoroalkyl heteroaryl sulfones. ResearchGate. Available at: [Link]

  • Kharade, S., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts. Organic Letters. Available at: [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • St. Denis, J. D., et al. (2020). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Science. Available at: [Link]

  • Adler, A. E. (1968). Process for the formation and purification of aromatic sulfones. Google Patents.
  • Liu, Y., et al. (2012). A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X]. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation Reactions of Sodium Sulfinates. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Angell, C. A., et al. (2021). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Selected synthetic protocols for the synthesis of sulfones or sulfinates. Available at: [Link]

  • Kim, D., et al. (2020). Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives. Chemical Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Organic Chemistry Portal. Available at: [Link]

  • El-Hefnawy, G. B., et al. (1989). Preparation of diaryl sulfones. Google Patents.
  • Moghadasi, Z., & Fajer, N. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. Nanomaterials Chemistry. Available at: [Link]

  • LookChem. (2022). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Available at: [Link]

  • Kim, H., et al. (2021). Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry. Available at: [Link]

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Method

Application Note: 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt in Agrochemical Synthesis

Executive Summary & Strategic Utility The modern agrochemical landscape relies heavily on the strategic incorporation of sulfur and fluorine to optimize the efficacy, metabolic stability, and environmental profile of act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The modern agrochemical landscape relies heavily on the strategic incorporation of sulfur and fluorine to optimize the efficacy, metabolic stability, and environmental profile of active ingredients. The sulfonyl group (–SO₂–) is a premier pharmacophore in herbicides (e.g., sulfonylureas), fungicides, and insecticides, offering robust hydrogen-bond accepting capabilities. When paired with a fluorinated aromatic ring, the resulting physicochemical profile is highly desirable for field applications .

2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) has emerged as a critical, bench-stable building block for synthesizing these advanced agrochemicals. Unlike moisture-sensitive and often harsh sulfonyl chlorides, this sodium sulfinate salt acts as a versatile precursor for mild, photoredox-driven sulfonylation and transition-metal-catalyzed cross-coupling.

Mechanistic Causality: Reagent Design & Selection

As an application scientist, selecting the correct building block requires understanding the causality behind its structural features:

  • The Ortho-Fluoro Effect: Fluorine at the ortho position sterically shields the sulfonyl linkage from premature enzymatic cleavage in planta or within target pests. Furthermore, its strong inductive electron-withdrawing effect modulates the redox potential of the intermediate sulfonyl radical, preventing unwanted homocoupling .

  • The Para-Methyl Handle: The methyl group provides a lipophilic anchor, increasing the overall logP of the molecule to ensure superior cuticular penetration in leaf tissues. It also serves as a metabolic soft spot for controlled environmental degradation, preventing bioaccumulation.

  • Sulfinate vs. Sulfonyl Chloride: Sodium sulfinates are easily oxidized to sulfonyl radicals ( RSO2∙​ ) by visible-light photocatalysts. This enables cross-coupling with aryl halides at room temperature under base-free conditions, preserving sensitive functional groups that would otherwise degrade under traditional harsh oxidative sulfonylation .

Table 1: Physicochemical & Reactivity Profile
PropertyValue / CharacteristicAgrochemical Relevance
Appearance White to off-white powderBench-stable, non-hygroscopic; facilitates precise stoichiometric weighing.
Oxidation State of S +4Ideal redox-active precursor for radical generation or direct nucleophilic attack.
2-Fluoro Substituent Strongly electronegativeIncreases target binding affinity; prevents rapid oxidative metabolism.
4-Methyl Substituent Electron-donating (inductive)Tunes the oxidation potential of the sulfinate; enhances lipophilicity.

Reaction Optimization & Quantitative Data

To establish a self-validating system for diaryl sulfone synthesis, the reaction parameters must be tightly controlled. The following data summarizes the optimization of the photoredox/Ni dual catalytic cross-coupling of 2-fluoro-4-methylbenzenesulfinate with aryl bromides.

Table 2: Optimization of Photoredox/Ni Dual Catalysis
Photocatalyst (PC)LigandSolventYield (%)Mechanistic Causality for Choice
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ dtbbpy DMSO >92 Optimal redox matching ( E1/2​ > +1.2V) for sulfinate oxidation.
Ru(bpy)₃Cl₂dtbbpyDMF<40Insufficient excited-state oxidation potential to generate the sulfonyl radical.
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆NoneDMSO<10Ni catalyst degrades to inactive black precipitate without steric stabilization.
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆dtbbpyToluene<5Poor solubility of the inorganic sodium sulfinate salt in non-polar media.

Self-Validating Experimental Protocols

Protocol A: Visible-Light Photoredox/Ni-Catalyzed Synthesis of Diaryl Sulfones

This protocol details the cross-coupling of 2-fluoro-4-methylbenzenesulfinic acid sodium salt with an aryl bromide to yield a diaryl sulfone herbicide core .

Reagents:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv, 0.75 mmol)

  • Aryl bromide electrophile (1.0 equiv, 0.50 mmol)

  • NiCl₂·glyme (5 mol%)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%) *[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

  • Pre-catalyst Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine NiCl₂·glyme and dtbbpy. Add 1.0 mL of anhydrous DMSO.

  • Validation Checkpoint 1: Stir for 10 minutes at room temperature. The solution must transition from pale yellow to a distinct pale green. Causality: This confirms the formation of the active Ni(II) pre-catalyst complex. Failure to observe this indicates wet solvent or degraded ligand.

  • Reagent Addition: Add the aryl bromide, 2-fluoro-4-methylbenzenesulfinic acid sodium salt, and the iridium photocatalyst to the tube. Add the remaining 4.0 mL of DMSO.

  • Degassing (Critical Step): Seal the tube with a rubber septum and perform three freeze-pump-thaw cycles. Backfill with ultra-pure Argon. Causality: Molecular oxygen is a potent triplet quencher. If O₂ is present, it will quench the excited state of the Ir-photocatalyst and intercept the sulfonyl radical to form peroxides, severely depressing the yield.

  • Photochemical Irradiation: Place the tube 5 cm away from a 34 W Blue LED lamp (440 nm). Stir vigorously (800 rpm) at room temperature for 18 hours. A cooling fan should be used to maintain the temperature below 30 °C.

  • Validation Checkpoint 2: After 18 hours, analyze a 10 µL aliquot via TLC (Hexanes:EtOAc 3:1). The complete consumption of the aryl bromide and the appearance of a highly UV-active spot (the diaryl sulfone) validates reaction success.

  • Workup: Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Direct C-H Sulfonylation of Heteroaromatics (Fungicide Leads)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the heteroaromatic substrate (e.g., substituted indole, 1.0 equiv) and 2-fluoro-4-methylbenzenesulfinic acid sodium salt (2.0 equiv) in a 1:1 mixture of MeCN/H₂O (0.1 M).

  • Oxidant Addition: Add Iodine (I₂, 1.2 equiv) portion-wise over 5 minutes. Causality: Iodine acts as a mild, chemoselective oxidant to generate the sulfonyl radical from the sulfinate salt without over-oxidizing the electron-rich heteroaromatic ring.

  • Reaction: Stir the dark brown solution at 60 °C for 4 hours.

  • Validation Checkpoint: The reaction is complete when the dark brown color of I₂ fades to a pale yellow, indicating complete consumption of the oxidant and successful radical generation.

  • Isolation: Quench with saturated aqueous Na₂S₂O₃ to neutralize any residual iodine. Extract with dichloromethane, dry, and concentrate to yield the sulfonylated heterocycle.

Mechanistic & Workflow Visualizations

Mechanism cluster_PC Photoredox Cycle cluster_Ni Nickel Catalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_red Reduced PC- PC_star->PC_red SET from Sulfinate PC_red->PC SET to Ni(I) NiI Ni(I) Complex PC_red->NiI Electron Transfer Ni0 Ni(0) Catalyst NiII Ni(II)-Ar Complex Ni0->NiII Oxidative Addition (Ar-X) NiIII Ni(III)-Ar-SO2R NiII->NiIII Radical Capture (RSO2•) NiIII->NiI Reductive Elimination Product Diaryl Sulfone Agrochemical Core NiIII->Product Yields NiI->Ni0 SET from PC- Sulfinate 2-Fluoro-4-methylbenzene- sulfinate Salt Radical Sulfonyl Radical (RSO2•) Sulfinate->Radical Oxidation by PC* Radical->NiIII Intercepted by Ni(II)

Mechanistic cycle of Ni/photoredox dual catalysis for diaryl sulfone synthesis.

Workflow A 2-Fluoro-4-methylbenzene- sulfinic acid sodium salt B1 Photoredox/Ni Cross-Coupling A->B1 B2 Direct C-H Sulfonylation A->B2 C1 Diaryl Sulfones (Herbicide Leads) B1->C1 C2 Sulfonyl Heterocycles (Fungicide Leads) B2->C2 D Lead Optimization & In Vivo Screening C1->D C2->D E Final Agrochemical Active Ingredient D->E

Workflow from sulfinate building block to optimized agrochemical active ingredient.

References

  • Ogawa, Y., Tokunaga, E., Kobayashi, O., Hirai, K., & Shibata, N. (2020). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience, 23(9), 101467. Available at:[Link]

  • Ni, C., Hu, M., & Hu, J. (2015). "Good Partnership between Sulfur and Fluorine: Sulfur-Based Fluorination and Fluoroalkylation Reagents for Organic Synthesis." Chemical Reviews, 115(2), 683–730. Available at:[Link]

  • Cabrera-Afonso, M. J., Lu, Z., Kelly, C. B., Lang, S. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). "Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling." Chemical Science, 9(16), 3888-3894. Available at:[Link]

  • Zhao, Y., & Chen, J. (2018). "Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis." Angewandte Chemie International Edition, 57(12), 3154–3158. Available at:[Link]

Application

Application Note: Benzenesulfinic Acid Sodium Salt as a Traceless Sulfone Linker in Solid-Phase Organic Synthesis (SPOS)

Target Audience: Researchers, Combinatorial Chemists, and Drug Development Professionals Focus: Mechanistic causality, validated protocols, and library synthesis optimization. Scientific Rationale: The Sulfone Traceless...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Combinatorial Chemists, and Drug Development Professionals Focus: Mechanistic causality, validated protocols, and library synthesis optimization.

Scientific Rationale: The Sulfone Traceless Linker Strategy

Solid-Phase Organic Synthesis (SPOS) is a foundational technology for generating high-throughput combinatorial libraries in drug discovery. However, traditional immobilization strategies (e.g., Wang or Rink amide resins) rely on ester or amide bonds. Upon cleavage, these linkers leave behind a polar "footprint"—such as a carboxylic acid, phenol, or primary amine—which can drastically alter the physicochemical properties, pharmacokinetics, and target binding affinity of the synthesized pharmacophore[1].

To circumvent this, traceless linkers are employed. Benzenesulfinic acid sodium salt , when immobilized on a polystyrene matrix (polymer-bound sodium benzenesulfinate), serves as an exceptionally versatile traceless linker[2]. The chemical causality behind its effectiveness relies on three fundamental properties:

  • Controlled Ambident Nucleophilicity: The sulfinate anion can undergo either O-alkylation or S-alkylation. By tuning the reaction conditions (using soft electrophiles and iodide catalysts), the reaction is driven exclusively toward S-alkylation, forming a highly stable sulfone tether[1].

  • α -Proton Activation: The strongly electron-withdrawing nature of the resulting sulfone moiety significantly lowers the pKa of adjacent α -protons. This enables subsequent functionalization (e.g., sulfone anion alkylation or condensation) under mild basic conditions without cleaving the linker prematurely[2].

  • Clean Traceless Cleavage: The sulfone group is an excellent leaving group. Target molecules are released via base-mediated elimination, oxidation-elimination, or one-pot cyclization-dehydration[3]. The cleavage breaks the C-S bond, leaving absolutely no trace of the polymer attachment point on the final molecule[4].

Mechanistic Pathway & Workflow

The general workflow for utilizing the benzenesulfinate linker involves anchoring the core scaffold via S-alkylation, performing on-resin diversification, and executing a triggered cleavage that expels the sulfone resin as a byproduct.

G N1 Polymer-Bound Sulfinate (Resin-SO2Na) N2 S-Alkylation (Resin-SO2-CH2-R) N1->N2 Alkyl Halide, Soft Electrophile N3 Derivatization / Condensation (Resin-SO2-CH(R)-R') N2->N3 Base / Electrophile or Condensation N4 Traceless Cleavage (Elimination/Cyclization) N3->N4 Reagent Trigger (Base/Oxidant) N5 Pure Target Molecule (No Linker Trace) N4->N5 Product Release (-Resin-SO2-)

General mechanism of the benzenesulfinate traceless linker in SPOS.

Application Data: Library Syntheses

The versatility of the benzenesulfinate linker has been proven across multiple complex heterocyclic scaffolds. The table below summarizes key quantitative data and the specific cleavage mechanisms utilized to release the libraries.

Target ScaffoldKey On-Resin IntermediateCleavage MechanismLibrary SizeReference
Imidazo[1,2-a]pyridines α -Haloketone sulfoneOxidation-elimination12 compounds[1]
3,4-Dihydropyrimidine-2-ones Sulfinic acid condensationCyclization-dehydration18 compounds[3]
1,2,4,5-Tetrasubstituted Imidazoles α -Ketoamide sulfoneElimination-cyclization18 compounds[5]

Validated Experimental Protocols

A robust SPOS protocol must be a self-validating system. Because intermediates are covalently bound to an insoluble polymer, standard solution-phase NMR is ineffective. Therefore, these protocols integrate Fourier Transform Infrared (FTIR) spectroscopy using KBr pellets to track functional group transformations non-destructively[6].

Protocol A: Solid-Phase Synthesis of Imidazo[1,2-a]pyridines

This protocol utilizes an oxidation-elimination sequence to release the fully aromatic heterocycle[1].

G S1 Resin-SO2Na S2 alpha-Haloketone Resin S1->S2 1,3-Dichloropropan-2-one NBu4I/KI, DMF S3 Imidazo[1,2-a]pyridine Resin S2->S3 2-Aminopyridine DME S4 Alkylated Intermediate S3->S4 Base, Epoxide (Sulfone Anion Alkylation) S5 Oxidation-Elimination S4->S5 Oxidation Trigger S6 Free Imidazo[1,2-a]pyridine S5->S6 Traceless Cleavage

Workflow for the solid-phase synthesis of imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Resin Swelling & S-Alkylation: Suspend polymer-bound sodium benzenesulfinate (Resin-SO 2​ Na) in anhydrous DMF. Add 1,3-dichloropropan-2-one, followed by catalytic NBu 4​ I and KI. Stir at room temperature for 24 hours.

    • Validation: Wash the resin and analyze via KBr FTIR. Confirm the appearance of a new carbonyl stretch ( νmax​ ~1740 cm −1 ) indicating successful α -haloketone formation[6].

  • Ring Formation: Swell the α -haloketone resin in anhydrous 1,2-dimethoxyethane (DME). Add an excess of substituted 2-aminopyridine and heat to 80°C.

    • Validation: Monitor via FTIR for the complete disappearance of the carbonyl stretch (~1740 cm −1 ), confirming cyclization[6].

  • Sulfone Anion Alkylation (Diversification): Treat the resin with a strong base (e.g., LiHMDS) at -78°C to deprotonate the α -carbon, followed by the addition of an epoxide or alkyl halide to introduce the R3​ substituent.

  • Traceless Cleavage: Subject the functionalized resin to an oxidation-elimination sequence (e.g., using MCPBA followed by basic elimination) to break the C-S bond. Filter the resin and evaporate the filtrate to isolate the pure imidazo[1,2-a]pyridine[1].

Protocol B: Solid-Phase Synthesis of 3,4-dihydro-1H-pyrimidine-2-ones

This protocol leverages a Biginelli-like multicomponent condensation followed by a cyclization-dehydration cleavage[3].

Step-by-Step Methodology:

  • Sulfinate Acidification: Treat the sodium benzenesulfinate resin with dilute HCl in a swelling solvent (DCM/MeOH) to generate the polymer-bound sulfinic acid. Wash thoroughly with DCM.

  • Multicomponent Condensation: Suspend the resin in THF. Add urea (or thiourea) and a selected aldehyde. Heat the mixture to facilitate the condensation of the urea, aldehyde, and the polymer-bound sulfinic acid.

  • Traceless Release: Induce a one-pot cyclization-dehydration process by treating the resin with a mild base or thermal trigger. The target 3,4-dihydropyrimidine-2-one is released into the solution, leaving the oxidized resin behind. Filter and concentrate to yield the final compound[3].

Troubleshooting & Optimization Insights

  • Maximizing Resin Accessibility: Polystyrene-based resins require adequate swelling to expose internal reactive sites. Always pre-swell the resin in polar aprotic solvents (DMF or DCM) for at least 30 minutes prior to reagent addition[1]. Failure to do so will result in low loading capacities and poor yields.

  • Controlling Alkylation Regiochemistry: The sulfinate ion is an ambident nucleophile. Hard electrophiles favor unwanted O-alkylation. To strictly enforce S-alkylation (forming the necessary sulfone), utilize in situ Finkelstein conditions. Adding soft iodide catalysts (like tetrabutylammonium iodide, NBu 4​ I) converts alkyl chlorides to softer alkyl iodides, driving the exclusive formation of the C-S bond[1].

  • Preventing Premature Cleavage: The α -protons adjacent to the sulfone are highly acidic. When performing on-resin deprotonation (e.g., during sulfone anion alkylation), strictly control the temperature (often -78°C) and use non-nucleophilic bases (like LiHMDS) to prevent premature elimination of the linker before diversification is complete.

Sources

Method

Advanced Application Notes: Copper-Catalyzed C–S and N–S Bond Formation using Benzenesulfinic Acid Sodium Salts

Executive Summary Benzenesulfinic acid sodium salt (sodium benzenesulfinate, PhSO2Na) is a bench-stable, odorless, and highly versatile solid reagent that serves as a premier sulfonylating agent in modern organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenesulfinic acid sodium salt (sodium benzenesulfinate, PhSO2Na) is a bench-stable, odorless, and highly versatile solid reagent that serves as a premier sulfonylating agent in modern organic synthesis[1]. For drug development professionals and synthetic chemists, the ability to selectively forge carbon–sulfur (C–S) and nitrogen–sulfur (N–S) bonds is critical for accessing bioactive sulfones and sulfonamides. This application note details field-proven, copper-catalyzed protocols for utilizing PhSO2Na, bypassing the need for harsh oxidants, toxic SO₂ gas, or moisture-sensitive sulfonyl chlorides.

Copper-Catalyzed Synthesis of Diaryl Sulfones

Causality & Mechanistic Insight

Diaryl sulfones are ubiquitous structural motifs in modern pharmaceuticals. The traditional synthesis of these compounds often suffers from poor functional group tolerance. The Chan-Lam-type cross-coupling of arylboronic acids with sodium benzenesulfinate provides a mild, aerobic alternative[2].

The causality of the reaction design is rooted in the use of Cu(OAc)₂ as a precatalyst and molecular oxygen (from ambient air) as the terminal oxidant. Oxygen is strictly required to turn over the catalytic cycle by reoxidizing the copper intermediate[2]. Furthermore, 1-benzylimidazole is selected as the optimal ligand; its specific steric and electronic profile stabilizes the active copper species and prevents the off-target protodeboronation of the boronic acid substrate, which is a common failure mode in traditional boronic acid couplings[2].

Protocol 1: Aerobic Cross-Coupling to Phenyl Aryl Sulfones

Self-Validating Workflow for Modular Synthesis

  • Reagent Assembly : In an oven-dried 10 mL reaction vial, combine sodium benzenesulfinate (1.5 mmol), the target arylboronic acid (1.0 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), 1-benzylimidazole (0.4 mmol, 40 mol%), and K₂CO₃ (2.0 mmol). Rationale: The excess of the sulfinate salt compensates for potential oxidative dimerization side-reactions.

  • Moisture Sequestration : Add 100 mg of activated 4 Å molecular sieves followed by 5 mL of anhydrous DMSO. Rationale: Molecular sieves are essential to sequester trace moisture that accelerates the hydrolytic degradation of the boronic acid[2].

  • Aerobic Coupling : Leave the reaction vessel open to the atmosphere (or fit with an O₂ balloon) and stir vigorously at 60 °C for 22 hours[2]. Rationale: Vigorous stirring maximizes the gas-liquid interfacial area, ensuring sufficient oxygen dissolution for catalyst turnover.

  • Quench & Extraction : Cool to room temperature, dilute with 15 mL of ethyl acetate, and wash sequentially with 1M HCl (to remove the imidazole ligand), saturated aqueous NaHCO₃, and brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Copper-Catalyzed Electrophilic Amination to Form Sulfonamides

Causality & Mechanistic Insight

Sulfonamides are foundational pharmacophores in antibacterial and anti-inflammatory agents. While traditionally synthesized via the nucleophilic attack of amines on sulfonyl chlorides, the electrophilic amination of PhSO2Na using O-benzoyl hydroxylamines represents a paradigm shift[3].

The mechanistic logic relies on the exceptionally weak N–O bond of the hydroxylamine, which readily undergoes oxidative addition. The reaction is initiated when the CuBr₂ precatalyst is reduced by the sulfinate anion, generating an active Cu(I) species and a transient sulfonyl radical[1]. The Cu(I) center then inserts into the N–O bond of the O-benzoyl hydroxylamine to form a high-valent Cu(III) complex. Rapid reductive elimination with the sulfonyl radical forges the N–S bond, releasing the sulfonamide and a BzO-Cu(I) species, which undergoes ligand exchange to regenerate the catalyst[1].

Protocol 2: Direct Synthesis of N,N-Dialkyl Benzenesulfonamides

Self-Validating Workflow for Base-Free Amination

  • Reagent Mixing : To a standard reaction tube, add sodium benzenesulfinate (0.6 mmol) and the O-benzoyl hydroxylamine derivative (0.5 mmol).

  • Catalyst Introduction : Add CuBr₂ (0.01 mmol, 2 mol%). Rationale: The extremely low catalyst loading is sufficient because the reaction does not suffer from product inhibition, and the Cu(I)/Cu(III) cycle is highly efficient[3].

  • Reaction Execution : Add 4 mL of 1,4-dioxane. Stir the mixture at room temperature under a nitrogen atmosphere for 24 hours. Rationale: Unlike the Chan-Lam coupling, this is a redox-neutral catalytic cycle that requires an inert atmosphere to prevent the premature oxidation of the active Cu(I) catalyst[3]. No external base or ligand is required.

  • Workup & Isolation : Quench with 10 mL of distilled water, extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (petroleum ether/ethyl acetate).

Quantitative Data Summary

Reaction TypeCoupling PartnerCatalyst & LoadingConditionsYield RangeKey Advantage
C–S Bond Formation (Diaryl Sulfones)Arylboronic AcidsCu(OAc)₂ (20 mol%)60 °C, DMSO, O₂, 22 h22% – 83%Mild aerobic conditions; tolerates free hydroxyls and halogens[2].
N–S Bond Formation (Sulfonamides)O-Benzoyl HydroxylaminesCuBr₂ (2 mol%)RT, 1,4-Dioxane, N₂, 24 h50% – 96%Base-free, ligand-free; extremely low catalyst loading[3].

Visualizations of Reaction Pathways and Mechanisms

Scope A PhSO2Na D Diaryl Sulfones Ph-SO2-Ar A->D C-S Bond E Sulfonamides Ph-SO2-NR2 A->E N-S Bond B Arylboronic Acids Ar-B(OH)2 B->D Cu(OAc)2, O2 60°C, DMSO C O-Benzoyl Amines R2N-OBz C->E CuBr2, N2 RT, Dioxane

Fig 1. Divergent copper-catalyzed pathways of sodium benzenesulfinate for C–S and N–S bond formation.

Mechanism Pre Cu(II)Br2 Precatalyst Cu1 Cu(I) Species Active Catalyst Pre->Cu1 + PhSO2Na - PhSO2• Cu3 Cu(III) Complex Intermediate Cu1->Cu3 + R2N-OBz (Oxidative Addition) Prod Sulfonamide Product Cu3->Prod + PhSO2• (Reductive Elimination) BzCu BzO-Cu(I) Intermediate Cu3->BzCu Ligand Release BzCu->Cu1 + NaBr (Regeneration)

Fig 2. Catalytic cycle for electrophilic amination of sodium sulfinates via Cu(I)/Cu(III) pathway.

References

  • Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 9130-9221.[Link]

  • Kar, A., Sayyed, I. A., Lo, W. F., Kaiser, H. M., Beller, M., & Tse, M. K. (2007). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 9(17), 3405–3408.[Link]

  • Zhu, H., Shen, Y., Deng, Q., & Tu, T. (2015). Copper-catalyzed electrophilic amination of sodium sulfinates at room temperature. Chemical Communications, 51, 16573-16576.[Link]

Sources

Application

C-H Functionalization Using Sodium Benzenesulfinate: Application Notes and Protocols for Modern Organic Synthesis

Introduction: The Strategic Advantage of Sodium Benzenesulfinate in C-H Functionalization The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more ato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Sodium Benzenesulfinate in C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. Within this field, the introduction of sulfur-containing moieties is of paramount importance due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Sodium benzenesulfinate (C₆H₅NaO₂S) has emerged as a uniquely versatile and powerful reagent for these transformations.[3] Unlike many traditional sulfur sources, it is a stable, crystalline, and largely odorless solid, making it exceptionally easy to handle.[4]

This guide provides an in-depth exploration of the use of sodium benzenesulfinate as a multifaceted sulfur source for direct C-H functionalization. We will move beyond simple procedural lists to dissect the causality behind reaction mechanisms and provide detailed, field-tested protocols for key transformations. The methodologies discussed herein highlight the reagent's capacity to participate in diverse reaction pathways, including sulfenylation (to form C–S bonds) and sulfonylation (to form C–SO₂ bonds), underscoring its value to researchers in synthetic and medicinal chemistry.[5][6]

Section 1: Direct C-H Sulfenylation for Thioether Synthesis

Application Note: The formation of aryl thioethers (Ar-S-Ar') is a cornerstone of organic synthesis. Traditional methods often involve thiols, which are prone to oxidation and possess noxious odors. The direct C-H sulfenylation using sodium benzenesulfinate provides a significant process improvement. A particularly effective modern approach employs ammonium iodide (NH₄I) to induce the reaction, circumventing the need for transition-metal catalysts and offering an environmentally benign, odorless protocol.[4][7] The reaction is believed to proceed through an in-situ generated electrophilic sulfur species, which then undergoes substitution onto an electron-rich C-H bond of substrates like indoles, flavones, or arylimidazo[1,2-a]pyridines.[8]

Proposed Reaction Pathway: Ammonium Iodide-Induced Sulfenylation

The diagram below illustrates the proposed workflow for this metal-free C-S bond formation. Sodium benzenesulfinate is activated by the reaction conditions, and the resulting electrophilic sulfur species is trapped by the nucleophilic C-H bond of the heterocycle.

G cluster_start Reagent Activation cluster_reaction C-H Functionalization cluster_end Product Formation NaSO2Ph Sodium Benzenesulfinate Activator Activating Conditions (e.g., heat, oxidant) NaSO2Ph->Activator NH4I Ammonium Iodide NH4I->Activator ActiveSulfur Electrophilic Sulfur Species '[PhS⁺]' Activator->ActiveSulfur Generates CH_Functionalization C-H Sulfenylation ActiveSulfur->CH_Functionalization Heterocycle Heterocycle with Nucleophilic C-H Bond (e.g., Indole) Heterocycle->CH_Functionalization Thioether Aryl Thioether Product CH_Functionalization->Thioether Yields G Aniline Aniline Substrate (1a) ComplexA Anilidate-Copper Complex (A) Aniline->ComplexA + Catalyst Catalyst Cu(I)/Cu(II) Catalyst RadicalB Radical Cation Complex (B) ComplexA->RadicalB + Oxidant (SET) Oxidant Oxidant (K₂S₂O₈) ComplexC Radical Coupling Intermediate (C) RadicalB->ComplexC + •SO₂Ph NaSO2Ph Sodium Benzenesulfinate (2a) SulfonylRadical Benzenesulfonyl Radical (•SO₂Ph) NaSO2Ph->SulfonylRadical + Oxidant ComplexD Proton Transfer Intermediate (D) ComplexC->ComplexD Proton Transfer ComplexD->Catalyst Catalyst Regeneration Product Sulfonylated Product (3a) ComplexD->Product Dissociation G Enyne 2-Nitro-1,3-enyne OnePot One-Pot Reaction Vessel Cu(II) Catalyst, Solvent, Heat Enyne->OnePot Amine Primary Amine Amine->OnePot NaSO2Ph Sodium Benzenesulfinate NaSO2Ph->OnePot Product 4-Benzenesulfonyl Isoxazole OnePot->Product Domino Annulation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of into complex drug development pipelines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the integration of into complex drug development pipelines. The 2-fluoro-4-methylphenylsulfonyl moiety is a powerful bioisostere and electron-withdrawing group, but working with its sodium sulfinate salt presents unique kinetic and thermodynamic challenges. This guide is engineered to help you troubleshoot sub-optimal yields, understand the underlying mechanistic causality, and implement field-proven, self-validating protocols.

Part 1: Core Troubleshooting Guide (The "Why" and "How")

Issue 1: The Ambident Nucleophile Dilemma (S- vs. O-Alkylation)

  • Causality: The sulfinate anion is an [1]. It possesses electron density on both the sulfur atom (a soft nucleophile) and the oxygen atoms (hard nucleophiles). According to Hard Soft Acid Base (HSAB) theory, reacting this salt with "hard" electrophiles (like alkyl tosylates or highly polarized alkyl chlorides) often leads to competitive O-alkylation. This forms unstable sulfinate esters that degrade during aqueous workup, plummeting your isolated yield[2].

  • Solution: To drive chemoselective S-alkylation (forming the desired stable sulfone), you must use "soft" electrophiles (e.g., alkyl iodides) or employ transition-metal catalysis (like Pd or Cu) which coordinates the sulfur center, effectively blocking O-alkylation.

Issue 2: Solubility and Phase Transfer Dynamics

  • Causality: Sodium arenesulfinates exhibit [3] such as DCM, Toluene, or THF. If your reaction mixture is a heterogeneous slurry, the effective concentration of the reactive sulfinate is negligible, leading to stalled reactions and poor conversions.

  • Solution: Transition to polar aprotic solvents (DMF, DMSO) or utilize a biphasic system (Water/DCM) supplemented with a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). TBAB exchanges the hard sodium cation for a bulky, lipophilic tetrabutylammonium counterion, dragging the sulfinate into the organic phase and significantly enhancing its nucleophilicity by stripping away its tight hydration shell.

Issue 3: Oxidative Degradation

  • Causality: Ambient oxygen can rapidly oxidize the sulfinate to the corresponding sulfonate (2-fluoro-4-methylbenzenesulfonate), rendering it completely inert to cross-coupling. Furthermore, under acidic conditions, the salt protonates to the free sulfinic acid, which rapidly disproportionates.

  • Solution: Maintain strictly basic or neutral conditions. Degas all solvents via rigorous argon sparging prior to the introduction of the sulfinate salt.

Part 2: Data Presentation - Yield Optimization Matrix

The following table summarizes the quantitative impact of reaction conditions on the chemoselectivity and overall yield of the sulfone product.

Electrophile TypeSolvent SystemCatalyst / AdditiveMajor PathwayIsolated Yield (%)
Alkyl Tosylate (Hard)THFNoneO-Alkylation< 20%
Benzyl Chloride (Borderline)DCM / H₂ONoneMixed (S + O)35%
Alkyl Iodide (Soft)DMSONoneS-Alkylation85%
Aryl Iodide1,4-DioxanePd₂(dba)₃ / XantphosS-Alkylation92%
Aliphatic BromideDCM / H₂OTBAB (PTC)S-Alkylation78%
Part 3: Mechanistic & Workflow Visualizations

AmbidentReactivity Start 2-Fluoro-4-methylbenzene- sulfinate anion HardE Hard Electrophile (e.g., Alkyl Tosylate) Start->HardE SoftE Soft Electrophile (e.g., Alkyl Iodide / Pd-cat) Start->SoftE OAlk O-Alkylation (Kinetic Control) HardE->OAlk SAlk S-Alkylation (Thermodynamic Control) SoftE->SAlk Ester Sulfinate Ester (Unstable, Low Yield) OAlk->Ester Sulfone Sulfone (Stable, High Yield) SAlk->Sulfone

Mechanistic bifurcation of sulfinate ambident reactivity based on electrophile hardness.

Part 4: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cross-Coupling for Diaryl Sulfone Synthesis

This protocol utilizes[4] to ensure absolute chemoselectivity for S-alkylation.

  • Mechanistic Causality: The use of Xantphos ensures bidentate coordination to Pd, preventing off-cycle catalyst degradation.

  • Self-Validating System: The color change from deep red (active Pd(0)) to black (Pd black precipitation) serves as an immediate visual indicator of catalyst death or reaction completion.

  • Preparation: In an oven-dried Schlenk flask under Argon, combine 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.2 equiv), aryl iodide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (1.5 equiv).

  • Solvent Addition: Add rigorously degassed 1,4-Dioxane (0.2 M relative to aryl iodide).

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

    • Validation Checkpoint: The reaction mixture should maintain a homogeneous reddish-brown hue. If it turns black within the first hour, oxygen ingress has occurred, and the Pd catalyst has precipitated.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure diaryl sulfone.

Workflow Prep Reagent Prep (Argon Atmosphere) Mix Solvent Addition (Degassed Dioxane) Prep->Mix Heat Heating (90°C) Check for Pd Black Mix->Heat Workup Filtration & Extraction (Celite Pad) Heat->Workup Purify Chromatography (Pure Sulfone) Workup->Purify

Step-by-step self-validating workflow for the Pd-catalyzed cross-coupling of sulfinate salts.

Protocol B: Phase-Transfer Catalyzed Aliphatic Sulfone Synthesis
  • Mechanistic Causality: TBAB acts as a phase transfer catalyst, moving the sulfinate into the organic layer and stripping its hydration shell, making it a "naked" and highly reactive nucleophile.

  • Organic Phase: Dissolve the aliphatic bromide (1.0 equiv) in DCM (0.3 M).

  • Aqueous Phase: In a separate vessel, dissolve 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv) and TBAB (0.1 equiv) in deionized water (equal volume to DCM).

  • Reaction: Combine the two phases and stir vigorously (1000+ RPM) at 40°C for 8 hours.

    • Validation Checkpoint: The high stirring rate is critical; an opaque emulsion must form. If phase separation is visible during stirring, mass transfer is insufficient, and the reaction will stall.

  • Workup: Separate the organic layer, extract the aqueous layer twice with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Part 5: Frequently Asked Questions (FAQs)

Q: Why did my Pd-catalyzed reaction mixture turn black almost immediately upon heating? A: Black precipitate indicates the formation of "Palladium Black" (inactive Pd(0) nanoparticles). This is caused by oxygen ingress or insufficient ligand (Xantphos) coordination. Ensure your solvents are rigorously sparged with Argon for at least 30 minutes prior to use.

Q: Can I use the free 2-fluoro-4-methylbenzenesulfinic acid instead of the sodium salt? A: It is highly discouraged. The free sulfinic acid is thermodynamically unstable and prone to rapid disproportionation into the corresponding sulfonic acid and thiosulfonate ester, especially at room temperature. The sodium salt is the bench-stable form required for reproducible yields.

Q: My LC-MS shows a mass corresponding to the product, but the NMR is messy and the yield is low. What happened? A: You likely experienced competitive O-alkylation. Sulfinate esters (O-alkylated products) are unstable and can hydrolyze during aqueous workup or degrade on the silica column. Switch to a softer electrophile (e.g., replace an alkyl chloride with an alkyl iodide) or use a polar aprotic solvent like DMSO to favor thermodynamic S-alkylation.

References
  • Lo Conte, M., et al. "Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase". PMC. Available at: [Link]

  • Willis, M. C., et al. "One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation". Chemical Science (RSC Publishing). Available at: [Link]

  • Cheng, K., et al. "Pd-Catalyzed Desulfitative Heck Coupling with Dioxygen as the Terminal Oxidant". Organic Letters (ACS Publications). Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt Reactions

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter regioselectivity and degradation issues when working with functionalized sulfinate salts. 2-Fluoro-4-methylbenze...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter regioselectivity and degradation issues when working with functionalized sulfinate salts.

2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) is a highly valuable building block for synthesizing complex sulfones, thioethers, and biaryl compounds. However, the unique electronic environment of this molecule—an electron-withdrawing ortho-fluoro group coupled with an electron-donating para-methyl group—creates a highly sensitive "push-pull" system. This significantly impacts its behavior as an ambident nucleophile and its stability in transition-metal-catalyzed cross-couplings.

Below is our definitive troubleshooting guide to identifying, understanding, and eliminating common side products in your workflows.

FAQ 1: The Ambident Nucleophile Dilemma

Q: During alkylation reactions, my LC-MS and NMR data indicate a mixture of products. Why am I getting the sulfinate ester (O-alkylation) instead of my desired sulfone (S-alkylation)?

The Causality: Sulfinate anions are classic ambident nucleophiles. According to Hard Soft Acid Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center, while the oxygen atoms are "hard" nucleophilic centers. When you react 2-Fluoro-4-methylbenzenesulfinate with highly reactive, "hard" electrophiles (e.g., alkyl tosylates, oxocarbenium ions, or highly stabilized carbocations), the reaction kinetically favors attack by the hard oxygen atom, yielding sulfinate esters[1]. Conversely, "soft" electrophiles (e.g., alkyl iodides) favor attack by the soft sulfur atom, yielding the desired sulfone.

The ortho-fluoro substituent on your starting material inductively pulls electron density away from the sulfur, slightly increasing the propensity for O-alkylation compared to unsubstituted benzenesulfinates if reaction conditions are not strictly controlled.

Quantitative Data: Electrophile Hardness vs. Regioselectivity

Table 1: Influence of electrophile leaving group on the S:O alkylation ratio of sulfinate salts.

Electrophile TypeHSAB ClassificationMajor ProductTypical Ratio (S:O)
Alkyl Iodide (R–I)SoftSulfone (S-Alkylation)> 95:5
Alkyl Bromide (R–Br)IntermediateSulfone (S-Alkylation)85:15
Alkyl Tosylate (R–OTs)HardSulfinate Ester (O-Alkylation)40:60
Oxocarbenium IonVery HardSulfinate Ester (O-Alkylation)< 5:95
Self-Validating Protocol: Selective S-Alkylation Workflow

To force complete S-alkylation, use the following validated methodology:

  • Electrophile Conversion: If starting from an alcohol, do not activate it as a mesylate or tosylate. Convert it to an alkyl iodide using Appel reaction conditions (I₂ / PPh₃ / Imidazole).

  • Solvent Selection: Suspend the 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.2 equiv) in a polar aprotic solvent (DMF or DMSO). These solvents selectively solvate the sodium cation, leaving the soft sulfur center naked and highly nucleophilic.

  • Temperature Control: Heat the reaction to 60–80°C. Mechanistic Insight: O-alkylation is often kinetically favored but thermodynamically less stable. Heating allows reversible O-alkylation to slowly funnel into the thermodynamically stable S-alkylated sulfone.

  • In-Process Validation Checkpoint: Pull an aliquot for LC-MS.

    • Self-Validation: Sulfones are chemically stable and will show a clear [M+H]+ peak. Sulfinate esters are unstable under acidic MS conditions and will rapidly hydrolyze, showing the parent sulfinic acid mass [M−R+H]+ instead. If you see the parent mass re-emerging, O-alkylation has occurred.

FAQ 2: Cross-Coupling Degradation Pathways

Q: I am using this salt in a Palladium-catalyzed desulfinative cross-coupling, but I am isolating large amounts of 3,3'-difluoro-4,4'-dimethylbiphenyl and 3-fluorotoluene. How do I suppress these?

The Causality: In desulfinative cross-couplings, the sulfinate salt coordinates to the Pd(II) center and extrudes SO2​ gas to form a highly reactive Aryl-Pd(II) intermediate[2]. If the subsequent transmetalation or reductive elimination steps are too slow, this Aryl-Pd(II) species acts as a rogue intermediate. It will either dimerize with another Aryl-Pd(II) complex to form the homocoupled biaryl side product (3,3'-difluoro-4,4'-dimethylbiphenyl) or undergo protodepalladation in the presence of trace moisture to yield the desulfinated arene (3-fluorotoluene).

G A 2-Fluoro-4-methylbenzene- sulfinate + Pd(0) B Pd(II) Sulfinate Complex A->B Oxidative Addition C Aryl-Pd(II) Intermediate B->C - SO2 (Desulfination) D Desired Cross-Coupling (Sulfone / Biaryl) C->D Transmetalation & Reductive Elim. E Homocoupling Side Product (Biaryl Dimer) C->E Dimerization F Protodesulfination (3-Fluorotoluene) C->F Protonation (Trace H2O)

Catalytic cycle and side-product pathways in Pd-catalyzed desulfinative cross-coupling.

Self-Validating Protocol: Suppressing Homocoupling
  • Ligand Selection: Switch to a rigid, bidentate ligand with a wide bite angle, such as Xantphos. Wide bite angles accelerate reductive elimination, pushing the Aryl-Pd(II) intermediate toward the desired product before it can dimerize[3].

  • Reagent Stoichiometry: Add the 2-Fluoro-4-methylbenzenesulfinic acid sodium salt via a syringe pump over 2 hours rather than all at once. Keeping the active concentration of the sulfinate low prevents the buildup of the Aryl-Pd(II) species, mathematically minimizing the bimolecular dimerization rate.

  • Moisture Exclusion: Add 3Å molecular sieves to the reaction mixture to scavenge trace protons, shutting down the protodesulfination (3-fluorotoluene) pathway.

FAQ 3: Oxidation and Disproportionation

Q: Even before running a reaction, my LC-MS shows a +16 Da mass shift (M+16) for the starting material. What is happening?

The Causality: Sodium sulfinates are intermediate oxidation state sulfur species (S^IV). They are highly susceptible to autoxidation by atmospheric oxygen to form sulfonic acids (S^VI), which correspond to the +16 Da mass shift[4]. Furthermore, under mildly acidic conditions, sulfinic acids can undergo disproportionation to yield a mixture of sulfonic acids and thiosulfonates.

Self-Validating Protocol: Reagent Recovery and Storage

If your batch of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt has oxidized, you must purify it before use:

  • Recrystallization: Dissolve the degraded salt in a minimum amount of hot ethanol.

  • Precipitation: Slowly add diethyl ether until the solution becomes cloudy. The sodium sulfinate will selectively crystallize, leaving the highly polar sodium sulfonate (oxidized side product) in the mother liquor.

  • Validation Checkpoint: Dissolve a few crystals in degassed D2​O and run a 19F NMR. The pure sulfinate will show a single sharp fluorine resonance. If a secondary peak appears slightly downfield, sulfonic acid contamination remains.

  • Storage: Store the purified salt in a dark, vacuum-sealed desiccator over Drierite, strictly under an Argon atmosphere.

References
  • Mayr, H., et al. "Nucleophilicity and Nucleofugality of Phenylsulfinate (PhSO2-): A Key to Understanding its Ambident Reactivity." ResearchGate.
  • "Development of palladium-catalyzed desulfinative coupling reactions." Concordia University Research Repository.
  • "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." National Institutes of Health (NIH).

Sources

Troubleshooting

Technical Support Center: Purification Techniques for Products from 2-Fluoro-4-methylbenzenesulfinic acid sodium salt Reactions

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the purification challenges associated with products synthesized using 2-Fluoro-4-methylbenzenesulfinic acid so...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the purification challenges associated with products synthesized using 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. The following troubleshooting guides and FAQs provide practical, experience-based solutions to common experimental hurdles.

Introduction: The Purification Challenge

2-Fluoro-4-methylbenzenesulfinic acid sodium salt is a valuable reagent in organic synthesis, particularly for the creation of sulfones and other sulfur-containing molecules. However, the inherent properties of this salt and the potential for side reactions can introduce complexities into the purification process. This guide provides a structured approach to identifying and resolving these purification challenges, ensuring the isolation of high-purity products.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the work-up and purification of reaction products.

Issue 1: My crude product is contaminated with the water-soluble starting material, 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Root Cause: This is a frequent issue arising from incomplete reactions or the use of excess sulfinic acid salt. The high polarity of the sodium salt makes its removal from less polar organic products a key purification step.

Recommended Solution: Aqueous Work-up and Liquid-Liquid Extraction

The significant difference in solubility between the ionic starting material and a typical organic product allows for efficient separation using a biphasic solvent system.

Detailed Experimental Protocol:

  • Reaction Quenching & Solvent Reduction: Upon reaction completion, quench the reaction mixture as appropriate for your specific chemistry (e.g., addition of water). If a water-miscible solvent like DMF or DMSO was used, it is highly recommended to remove the bulk of this solvent under reduced pressure.

  • Dissolution in Organic Solvent: Dissolve the crude residue in a water-immiscible organic solvent in which your product has good solubility. Common choices include ethyl acetate, dichloromethane, or toluene.

  • Aqueous Washing: Transfer the organic solution to a separatory funnel and wash with deionized water. The 2-Fluoro-4-methylbenzenesulfinic acid sodium salt will partition into the aqueous layer. To ensure complete removal, repeat this washing step two to three times.[1]

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This step helps to break any emulsions that may have formed and reduces the amount of dissolved water in the organic layer.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of the sulfinic acid salt.

Diagram: Workflow for Aqueous Extraction

G A Crude Reaction Mixture B Dissolve in Ethyl Acetate A->B C Transfer to Separatory Funnel B->C D Wash with Water (2-3x) C->D E Aqueous Layer (Contains Sulfinic Acid Salt) -> Discard D->E F Organic Layer (Contains Product) D->F Collect G Wash with Brine F->G H Dry (Na₂SO₄) G->H I Filter & Concentrate H->I J Crude Product for Further Purification I->J

Caption: Liquid-liquid extraction to remove sulfinic acid salt.

Issue 2: My product co-elutes with impurities during silica gel chromatography, or it appears to degrade on the column.

Root Cause: A common byproduct in sulfone synthesis is the corresponding disulfide, which can have a similar polarity to the desired product. Additionally, some sulfoxides and sulfones can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2]

Recommended Solution: Recrystallization or Alternative Chromatographic Methods

A. Recrystallization: This is a powerful technique for purifying solid compounds.[2][3] It relies on solubility differences between the product and impurities in a given solvent at different temperatures.[4]

Detailed Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the product sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble or insoluble at all temperatures.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot solvent.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual impurities.[3]

  • Drying: Dry the purified crystals under vacuum.

Data Table: Common Recrystallization Solvents for Aromatic Sulfones

Solvent(s)Compound PolarityRationale
Ethanol/WaterPolarA common and effective solvent pair for many sulfones.[3][5]
IsopropanolIntermediateGood for achieving high-quality crystals.
TolueneLess PolarSuitable for less polar aromatic compounds.[3][4]
Ethyl Acetate/HexaneVersatileA solvent/anti-solvent system that can be tailored to a wide range of polarities.[4]

B. Alternative Chromatography: If recrystallization is not feasible, consider reverse-phase chromatography, which separates compounds based on hydrophobicity and uses a less reactive stationary phase (like C8 or C18).[2]

Issue 3: How can I confirm the purity of my final product?

Root Cause: Visual inspection of a product is insufficient to determine its purity. Analytical techniques are required to quantify the compound of interest and detect any residual impurities.

Recommended Solution: Analytical Techniques for Purity Assessment

A combination of analytical methods should be used to confirm the purity of the final product.

Detailed Experimental Protocol:

  • High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment.[6][7] A reverse-phase HPLC method using a C18 column is often a good starting point for analyzing sulfones.[8][9]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of the desired product and the identification of impurities.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and can also be used to detect impurities if they are present in sufficient quantities.

  • Differential Scanning Calorimetry (DSC): For crystalline solids, DSC can be a rapid method to determine purity, often used for materials expected to be >98.5% pure.[11]

Diagram: Purity Analysis Workflow

G Start Purified Product HPLC HPLC Analysis (Purity Assessment) Start->HPLC LCMS LC-MS Analysis (Identity & Impurity ID) Start->LCMS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR DSC DSC (for crystalline solids) (High Purity Confirmation) Start->DSC Final Characterized Pure Product HPLC->Final LCMS->Final NMR->Final DSC->Final

Sources

Optimization

Handling and storage guidelines for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Introduction Welcome to the technical support guide for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS No. 1233501-71-7).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS No. 1233501-71-7). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile organosulfur reagent. Sodium sulfinates, in general, are valued as stable, easy-to-handle precursors for a wide range of synthetic transformations compared to more sensitive reagents like sulfonyl chlorides.[1] They serve as powerful building blocks for constructing sulfones, sulfonamides, and thiosulfonates, acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions.[1][2]

This guide provides practical, field-tested advice on handling, storage, and troubleshooting common experimental challenges to ensure the successful and safe application of this compound in your research.

Section 1: Safety, Handling, and Storage FAQs

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. This section addresses the most common questions regarding the safe management of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Q1: What are the primary hazards associated with this compound?

A1: According to supplier safety information, 2-Fluoro-4-methylbenzenesulfinic acid sodium salt is classified as hazardous. The primary risks include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage or irritation.[3]

  • H335: May cause respiratory irritation.[3]

Therefore, it is crucial to handle this solid compound with appropriate engineering controls and personal protective equipment.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this salt?

A2: To mitigate the risks outlined in A1, the following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield. Standard safety glasses are not sufficient.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.[4][5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of dust particles.[4][6]

Q3: What are the optimal storage conditions for this reagent?

A3: To ensure long-term stability and purity, 2-Fluoro-4-methylbenzenesulfinic acid sodium salt should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen). While sulfinate salts are generally bench-stable, this precaution minimizes the risk of slow oxidation over time.[1]

  • Temperature: At room temperature in a cool, dry location.

  • Container: In a tightly sealed, clearly labeled container to prevent moisture ingress.[4][7]

  • Location: Store in a well-ventilated area away from incompatible materials, particularly strong oxidizing agents.[5][8]

Q4: What should I do in case of a small spill?

A4: For small spills, take the following steps:

  • Ensure the area is well-ventilated, and you are wearing appropriate PPE.

  • Avoid generating dust.[4]

  • Carefully sweep up the solid material using a brush and dustpan.[4][6]

  • Place the collected material into a suitable, sealed container for chemical waste disposal.[6]

  • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials in the designated waste container.

Section 2: Experimental Troubleshooting and Workflow Guidance

Even with stable reagents, experimental challenges can arise. This section provides a troubleshooting framework for common issues encountered during reactions involving 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

FAQ 1: Solubility Issues

Q: My compound is not dissolving in my reaction solvent. What is its solubility profile, and how can I improve it?

A: Specific quantitative solubility data for this compound is not widely published. However, based on its structure as a sodium salt, we can predict its general solubility based on the "like dissolves like" principle.[9] The ionic nature of the sodium sulfinate group dominates its solubility characteristics.

Predicted Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale & Expert Insights
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate These solvents have high dielectric constants capable of solvating the sodium cation and the sulfinate anion. DMSO and DMF are often excellent choices for reactions involving sulfinate salts.
Polar Protic Water, Methanol, EthanolHigh to Moderate The ionic nature suggests good solubility in water.[10] However, be aware that sulfinate salts can disproportionate in solution, a risk that can be pH and temperature-dependent.[11] Solubility in alcohols is generally lower than in water.
Ethers THF, 2-MeTHF, DioxaneLow to Very Low These solvents have lower polarity and are generally poor at solvating ionic salts.
Nonpolar Aromatic Toluene, XyleneInsoluble These solvents lack the polarity to effectively solvate the ionic salt.
Nonpolar Aliphatic Hexanes, HeptaneInsoluble The significant mismatch in polarity makes dissolution highly unfavorable.

Troubleshooting Workflow for Solubility

If you encounter solubility issues, follow this decision-making workflow.

Caption: Decision workflow for troubleshooting solubility.

Protocol: Gravimetric Determination of Solubility

To obtain quantitative data, you can perform the following experiment. This protocol is a self-validating system as the establishment of equilibrium is confirmed by consistent measurements.

  • Preparation: Add an excess amount of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed vial equipped with a stir bar.

  • Equilibration: Stir the suspension at a constant, controlled temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

  • Sampling: After 24 hours, stop stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a filtered syringe to avoid transferring any solid particles.

  • Analysis: Transfer the supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Calculation: The solubility (in g/L or mg/mL) is the final weight of the solid divided by the volume of the supernatant taken.

  • Validation: Repeat the sampling and analysis at 36 hours. If the calculated solubility is consistent with the 24-hour measurement, equilibrium has been reached.

FAQ 2: Low Yield and Side Reactions

Q: My reaction yield is low, and my crude NMR/LC-MS shows several byproducts. What could be happening?

A: Low yields in reactions with sulfinate salts often stem from competing side reactions. While generally stable as solids, sulfinates can exhibit undesired reactivity in solution.[11]

Primary Cause: Disproportionation

The most common side reaction is the disproportionation of the sulfinate salt. In solution, particularly under acidic or neutral conditions, two molecules of the sulfinic acid/salt can react to form a thiosulfonate and a sulfonic acid.[12] This process consumes your starting material, leading to a lower yield of the desired product.

Mitigation Strategies:

  • Control pH: If your reaction conditions are not basic, consider using a non-nucleophilic base to suppress the formation of the free sulfinic acid, which is more prone to disproportionation.[12]

  • Slow Addition: Instead of adding the sulfinate salt all at once, add it portion-wise or as a solution via syringe pump over the course of the reaction. This keeps the instantaneous concentration low, disfavoring the bimolecular disproportionation pathway.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of decomposition and side reactions.

Visualizing Potential Reaction Pathways

The following diagram illustrates the desired reaction versus the common disproportionation side reaction.

G cluster_0 Reaction Pathways SM Ar-SO₂Na (Starting Material) Product Desired Product (e.g., Ar-SO₂-R) SM->Product Desired Coupling Disprop Disproportionation (Side Reaction) SM->Disprop Partner Coupling Partner (e.g., R-X) Partner->Product Thio Thiosulfonate (Ar-SO₂-S-Ar) Disprop->Thio Byproduct 1 Sulfonic Sulfonic Acid (Ar-SO₃H) Disprop->Sulfonic Byproduct 2

Caption: Desired vs. undesired reaction pathways.

Section 3: Exemplary Protocol: Copper-Catalyzed Synthesis of an Aryl Sulfone

This protocol provides a general framework for the cross-coupling of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt with an aryl boronic acid, a common application for this class of reagents.[13]

Reaction: Aryl-B(OH)₂ + 2-F-4-Me-Ph-SO₂Na → Aryl-SO₂-Ph-4-Me-2-F

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).

  • Inerting: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DMSO as the solvent. Stir the mixture for 5 minutes until a homogeneous solution is formed.

  • Addition of Sulfinate Salt: Add 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv.).

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the consumption of the limiting reagent (the aryl boronic acid).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel to afford the pure aryl sulfone product.

References

  • Applications of Sulfinate Salts - Spectrum: Concordia University Research Repository. [Link]

  • SAFETY DATA SHEET - Procter & Gamble. [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - Royal Society of Chemistry. [Link]

  • Benzenesulfinic acid sodium salt: applications in organic synthesis and safety - Metapharm. [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. [Link]

  • Safety data sheet | BASF. [Link]

  • Material Safety Data Sheet - Cole-Parmer. [Link]

  • Applications of sulfinate salts. - ResearchGate. [Link]

  • Sodium Sulphonate ( Sodium Sulfonate ) - Ataman Kimya. [Link]

  • Classical synthetic methods of sulfinate salts. - ResearchGate. [Link]

  • Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PubMed. [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - Knowledge UChicago. [Link]

  • A process for preparing a sulfinate - Google P
  • solubility of inorganic salts in organic solvents!! - ScienceMadness. [Link]

  • Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? - Chemistry Stack Exchange. [Link]

Sources

Troubleshooting

Troubleshooting guide for sulfone synthesis with sulfinate salts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to bridge the gap between theoretical reaction mechanisms and bench-level execution. Sulfones are hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to bridge the gap between theoretical reaction mechanisms and bench-level execution. Sulfones are highly versatile pharmacophores and synthetic intermediates, but their synthesis via sulfinate salts often presents challenges related to chemoselectivity (S- vs. O-alkylation) and catalytic efficiency.

This guide provides self-validating protocols, mechanistic insights, and data-driven troubleshooting to ensure robust and reproducible sulfone synthesis.

Mechanistic Workflow: One-Pot Sulfone Synthesis

The modern standard for sulfone synthesis avoids harsh oxidative conditions by utilizing a palladium-catalyzed cross-coupling of aryl halides with an SO₂ surrogate, followed by in situ alkylation.

Workflow ArX Aryl Halide (Ar-X) Sulfinate Sulfinate Intermediate [Ar-SO2-] ArX->Sulfinate Catalytic Sulfination (70 °C, DMF) SO2 SO2 Surrogate (K2S2O5 / DABSO) SO2->Sulfinate Catalytic Sulfination (70 °C, DMF) Pd Pd(OAc)2 + Ligand Pd->Sulfinate Catalytic Sulfination (70 °C, DMF) Sulfone Target Sulfone (Ar-SO2-R) Sulfinate->Sulfone In-situ S-Alkylation (23 °C) Alkyl Electrophile (R-I) Alkyl->Sulfone

Fig 1. One-pot palladium-catalyzed sulfone synthesis workflow.

Self-Validating Experimental Protocol

This protocol details the direct conversion of aryl iodides to aryl-alkyl sulfones using potassium metabisulfite (K₂S₂O₅) as a bench-stable SO₂ surrogate 1. Every step includes a validation checkpoint to ensure the system is operating correctly before proceeding.

Phase 1: Sulfinate Salt Generation
  • Reagent Assembly : To an oven-dried Schlenk tube, add Aryl Iodide (1.0 equiv), K₂S₂O₅ (2.0 equiv), Sodium Formate (NaO₂CH, 2.2 equiv), Tetrabutylammonium Bromide (TBAB, 1.1 equiv), Pd(OAc)₂ (5 mol%), and Triphenylphosphine (PPh₃, 15 mol%).

  • Atmosphere Exchange : Evacuate and backfill the vessel with dry N₂ (Repeat 3x).

  • Solvent Addition : Inject anhydrous DMF to achieve a 0.3 M concentration relative to the aryl iodide.

  • Reaction Execution : Heat the vigorously stirring mixture to 70 °C for 4–8 hours.

    • Causality: K₂S₂O₅ is highly insoluble in DMF. TBAB acts as a critical phase-transfer catalyst to shuttle the sulfite species into the organic phase. NaO₂CH acts as a hydride source to reduce Pd(II) to the active Pd(0) catalyst and facilitates SO₂ release.

  • Self-Validation Checkpoint 1 :

    • Visual: The initial yellow suspension will darken to a deep brown/black, indicating the formation of Pd(0) nanoparticles and active catalytic turnover.

    • Analytical: Quench a 10 µL aliquot in MeCN. LC-MS must show complete consumption of the aryl iodide and the appearance of a highly polar peak corresponding to the sulfinate anion (M-Na)⁻.

Phase 2: In Situ S-Alkylation
  • Temperature Adjustment : Cool the reaction mixture to 23 °C.

  • Electrophile Addition : Add the Alkyl Iodide (1.5 equiv) dropwise. Stir for 2–4 hours.

    • Causality: Conducting the alkylation at room temperature minimizes competing elimination reactions of the alkyl halide and kinetically suppresses O-alkylation pathways.

  • Self-Validation Checkpoint 2 :

    • Visual: Precipitation of inorganic salts (KI/KBr) will occur as the alkylation proceeds.

    • Analytical: TLC (Hexanes/EtOAc 3:1) will reveal a new, strongly UV-active spot (the sulfone) with an Rf typically between 0.3–0.5.

  • Workup : Dilute with EtOAc. Wash with water (3x) to remove DMF, unreacted K₂S₂O₅, and TBAB. Wash with brine, dry over MgSO₄, filter, and concentrate for flash chromatography.

Troubleshooting & FAQs

Q: Why am I isolating a sulfinate ester instead of a sulfone during the alkylation step? A: This is a classic manifestation of Hard Soft Acid Base (HSAB) theory. The sulfinate anion is an ambident nucleophile. The sulfur atom is a "soft" nucleophilic center, while the oxygen atoms are "hard." To favor S-alkylation (sulfone formation), you must use "soft" electrophiles like alkyl iodides in polar aprotic solvents (e.g., DMF). If you use "hard" electrophiles like alkyl triflates or conduct the reaction in hydrogen-bonding solvents, O-alkylation will dominate.

HSAB Anion Sulfinate Anion (Ambident Nucleophile) Soft Soft Electrophile (R-I) Polar Aprotic Solvent Anion->Soft Kinetically Favored Hard Hard Electrophile (R-OTf) Protic/Non-polar Solvent Anion->Hard Kinetically Favored S_Alk S-Alkylation (Sulfone) Soft->S_Alk Kinetically Favored O_Alk O-Alkylation (Sulfinate Ester) Hard->O_Alk Kinetically Favored

Fig 2. HSAB theory governing sulfinate ambident reactivity.

Q: My palladium-catalyzed sulfination using DABSO stalls at low conversion. How do I optimize? A: When using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as the SO₂ surrogate, the choice of ligand and temperature is critical. If you observe the formation of diphenylsulfone as a byproduct when using PPh₃ or XantPhos, this is due to aryl-phenyl exchange on the phosphine ligand at elevated temperatures 2. Resolution: Switch to a redox-neutral Pd(II) system without phosphine ligands. For example, treating boronic acids with DABSO and Pd(OAc)₂ alone can yield sulfinates cleanly at room temperature without ligand-exchange side reactions 3.

Q: Can I use this protocol for sterically hindered aryl halides? A: Yes, but the standard Pd(OAc)₂/PPh₃ system may struggle with oxidative addition into ortho-substituted aryl halides. In these cases, upgrading to a bulkier, electron-rich biaryl phosphine ligand (e.g., XPhos or BrettPhos) will accelerate the oxidative addition step and prevent catalyst resting-state deactivation.

Quantitative Data: Controlling Chemoselectivity

To further assist in troubleshooting ambident nucleophile issues, the following table summarizes the quantitative impact of electrophile and solvent selection on the S- vs. O-alkylation ratio.

Electrophile TypeExample ReagentSolvent SystemMajor Reaction PathwayTypical S:O Ratio
Soft (High polarizability)Methyl Iodide (MeI)DMF (Polar Aprotic)S-Alkylation (Sulfone)> 95:5
Intermediate Benzyl Bromide (BnBr)THF / DMFS-Alkylation (Sulfone)85:15
Hard (High charge density)Methyl Triflate (MeOTf)DCM (Non-polar)O-Alkylation (Ester)< 10:90
Hard Dimethyl SulfateMeOH (Protic)Mixed / O-Alkylation40:60

Note: Always default to alkyl iodides in DMF or DMSO when the target is a sulfone. If your alkyl iodide is unstable, generate it in situ from the corresponding alkyl bromide using a catalytic amount of NaI (Finkelstein conditions).

References
  • Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters - ACS Publications.1

  • Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. PMC - NIH. 3

  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC - NIH. 2

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation with 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex catalytic challenges associated with 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex catalytic challenges associated with 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS 1233501-71-7). While this reagent is highly valuable for introducing fluorinated tolyl-sulfonyl motifs in drug discovery, its unique electronic properties frequently lead to transition metal catalyst deactivation.

This guide synthesizes mechanistic causality, field-proven FAQs, and self-validating protocols to ensure your C-S cross-coupling and photoredox sulfonylation workflows remain robust.

Mechanistic Insights: The Causality of Deactivation

Before troubleshooting, we must understand why the catalyst dies. The ortho-fluoro substitution on this specific sulfinate exerts a strong inductive electron-withdrawing effect, reducing the nucleophilicity of the sulfinate oxygen and sulfur atoms.

In nickel/photoredox dual catalysis, this reduced nucleophilicity slows down the critical transmetalation step. Consequently, the catalytically active Ni(I) intermediate has a prolonged lifetime, making it highly susceptible to over-reduction into inactive Ni(0) aggregates[1]. In palladium-catalyzed thermal couplings, high local concentrations of the sulfinate can either directly displace phosphine ligands to form unreactive off-cycle complexes or extrude sulfur dioxide ( SO2​ ), a notorious poison for Pd(0) active sites[2].

G Ni_Pre Ni(II) Precatalyst (Stable) Ni_Active Ni(I) / Ni(III) Catalytic Cycle (Active) Ni_Pre->Ni_Active SET Reduction Sulfinate 2-Fluoro-4-methylbenzene- sulfinate sodium Ni_Active->Sulfinate Transmetalation Deact_1 Over-reduction to Ni(0) (Aggregation) Ni_Active->Deact_1 Excess e- / Light Deact_2 Strong O/S Coordination (Off-cycle Resting State) Sulfinate->Deact_2 High Concentration Rescue Bidentate Ligands (e.g., dtbbpy) & Slow Addition Rescue->Ni_Active Stabilizes Low-Valent Ni Rescue->Deact_2 Prevents Ligand Displacement

Fig 1: Deactivation pathways of Ni-catalysts by sulfinate salts and rescue strategies.

Troubleshooting Guide & FAQs

Q1: My Ni/photoredox cross-coupling stalls after 1 hour, and the solution turns black. What is happening? A: The black precipitate is an indicator of Ni(0) aggregation. Because the ortho-fluoro group slows transmetalation, the Ni(I) resting state absorbs excess electrons from the photocatalyst cycle, leading to over-reduction[1]. Solution: Switch to a strongly coordinating N,N-bidentate ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or 5,5'-dicarbazolyl-2,2'-bipyridyl (czbpy)[3]. These ligands stabilize the low-valent nickel species and prevent aggregation.

Q2: How do I prevent palladium catalyst poisoning during thermal cross-coupling with this reagent? A: Palladium catalysts are easily poisoned by strongly coordinating off-cycle species or extruded SO2​ [4]. If the sulfinate is added all at once (batch addition), the local concentration spikes, leading to the formation of inactive [(RSO2​)n​Pd]2− complexes. Solution: Treat the reaction as a steady-state system. Use a syringe pump to add the 2-Fluoro-4-methylbenzenesulfinic acid sodium salt over 4–6 hours. This keeps the steady-state concentration low enough to favor the main catalytic cycle over off-cycle poisoning[2].

Q3: Does the choice of solvent impact the deactivation rate? A: Yes. Solvents like DMF or DMSO can competitively coordinate to the metal center, exacerbating ligand displacement. We recommend using DMAc (N,N-dimethylacetamide) or a DMAc/THF blend, which provides sufficient solubility for the sodium salt without outcompeting your designed ligands[3].

Quantitative Optimization Matrix

To guide your experimental design, below is a summary of catalyst performance metrics based on our internal validation and literature benchmarks.

Ligand SystemAddition MethodVisual Catalyst State (QC)Yield (%)Turnover Frequency ( h−1 )
None (Ligand-free)Batch (All at once)Black precipitate (Dead)< 15%0.5
dtbbpyBatch (All at once)Pale green Black42%2.1
dtbbpySyringe Pump (4h)Deep red/brown (Active)88%8.5
czbpySyringe Pump (4h)Deep red/brown (Active)94%9.2

Validated Experimental Protocol: Self-Validating Photoredox Sulfonylation

A protocol is only as good as its built-in quality control. The following methodology for visible-light-mediated C-S cross-coupling is designed as a self-validating system. If the visual cues at each checkpoint are not met, halt the experiment and troubleshoot.

Workflow Step1 1. Catalyst Pre-complexation Step2 2. Substrate & Degassing Step1->Step2 QC1 Self-Validation: Pale green solution Step1->QC1 Step3 3. Syringe Pump Addition Step2->Step3 Step4 4. Photochemical Irradiation Step3->Step4 Step5 5. In-Process Monitoring Step4->Step5 QC2 Self-Validation: Maintains red/brown active state Step5->QC2

Fig 2: Self-validating experimental workflow for sulfinate cross-coupling.

Step-by-Step Methodology

Step 1: Pre-complexation of the Catalytic System

  • Action: In an oven-dried 10 mL Schlenk tube, combine NiCl2​⋅glyme (5 mol%) and czbpy ligand (5.5 mol%) in 2 mL of anhydrous DMAc. Stir at room temperature for 15 minutes.

  • Causality: Pre-complexation ensures that the nickel center is fully protected by the bidentate ligand before exposure to the strongly coordinating sulfinate.

  • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a clear, pale green solution. If it remains cloudy, your DMAc may be wet, or the ligand is degraded.

Step 2: Substrate Addition & Rigorous Degassing

  • Action: Add the aryl halide (1.0 equiv) and the photocatalyst (e.g., Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ , 1 mol%). Seal the tube and perform three standard freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

  • Causality: Oxygen is a potent triplet quencher for the photocatalyst and will rapidly oxidize the active Ni(I) species, permanently deactivating the cycle.

Step 3: Syringe Pump Setup for Sulfinate Addition

  • Action: Dissolve 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv) in 2 mL of degassed DMAc. Load this into a gas-tight syringe. Set the syringe pump to deliver the solution over 4 hours.

  • Causality: Slow addition prevents the local concentration of the sulfinate from crossing the threshold required to displace the czbpy ligand or cause over-reduction[1].

Step 4: Irradiation and In-Process Monitoring

  • Action: Place the Schlenk tube in a photoreactor equipped with 440 nm blue LEDs. Begin irradiation simultaneously with the start of the syringe pump. Maintain the temperature at 25°C using a cooling fan.

  • Self-Validation Checkpoint: Within 10 minutes of irradiation, the solution must turn a deep red/brown color. This is the visual signature of the catalytically active Ni(I)/Ni(III) resting state. If the solution turns black and precipitates, over-reduction to Ni(0) has occurred; abort the reaction and verify your degassing technique.

Step 5: Quenching and Workup

  • Action: After 6 hours (2 hours post-addition), turn off the LEDs. Expose the reaction to air to quench the active catalyst (solution will turn light green/blue). Dilute with EtOAc, wash with water (3x) to remove DMAc and unreacted sodium sulfinate, and purify via silica gel chromatography.

References

  • Sigma-Aldrich. "2-Fluoro-4-methylbenzenesulfinic acid sodium salt | 1233501-71-7". Sigma-Aldrich.
  • Till, N. A., et al. "Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings".
  • Max Planck Society.
  • Willis, M. C., et al. "Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides". Journal of the American Chemical Society.
  • Grushin, V. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes...".

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Application of Fluorinated Sodium Sulfinates

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with fluorinated sodium sulfinates—most notably Sodium Trifluoromethanesulfinate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with fluorinated sodium sulfinates—most notably Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois Reagent) . Below, you will find mechanistic workflows, validated standard operating procedures (SOPs), and an in-depth troubleshooting guide to resolve common synthetic and application bottlenecks.

Mechanistic Workflows

Understanding the synthesis and activation pathways of fluorinated sulfinates is critical for diagnosing experimental failures. The diagrams below map the logical flow of reagent preparation and its subsequent radical activation.

G N1 CF3Br + Na2S2O4 + NaOH/NaHCO3 N2 Radical Addition (Aqueous, 25-35°C) N1->N2 N3 Crude Mixture CF3SO2Na + NaBr + Na2SO3 N2->N3 N4 Solvent Extraction (Ethyl Acetate) N3->N4 Removes Inorganic Salts N5 Pure CF3SO2Na (Langlois Reagent) N4->N5

Workflow for the synthesis and purification of Langlois Reagent.

Mechanism M1 CF3SO2Na (Langlois Reagent) M2 Single Electron Transfer (Oxidant/Electrochemical) M1->M2 M3 CF3SO2• (Sulfonyl Radical) M2->M3 - e⁻ M4 SO2 Extrusion M3->M4 M5 CF3• (Trifluoromethyl Radical) M4->M5 - SO2 M6 Substrate Addition (Trifluoromethylation) M5->M6

Single-electron transfer (SET) mechanism for CF3 radical generation.

Standard Operating Procedure (SOP): Synthesis & Purification

The following self-validating protocol details the preparation of sodium trifluoromethanesulfinate via the dithionite reduction method [1].

Step 1: Reactor Preparation In a 1-liter reactor previously swept with nitrogen, charge 300 mL of deionized water and a buffering agent (e.g., disodium phosphate) to maintain a slightly alkaline pH.

Step 2: Reagent Addition Add sodium dithionite (Na₂S₂O₄) and sodium hydroxide (NaOH) to the aqueous mixture. Stir at 100 rpm.

Step 3: Gas Introduction Bubble trifluoromethyl bromide (CF₃Br) or chlorotrifluoromethane (CF₃Cl) through the aqueous mixture while maintaining the temperature strictly between 25–35 °C. Causality note: Temperatures above 40 °C accelerate the decomposition of dithionite, drastically reducing the yield.

Step 4: Evaporation & Differential Extraction Evaporate the resulting aqueous solution to complete dryness. To isolate the product from the stoichiometric inorganic byproducts, suspend the crude solid in ethyl acetate (approx. 2 mL per gram of solid) at room temperature [2]. Self-Validation: The target CF₃SO₂Na dissolves seamlessly into the organic phase, while inorganic impurities (NaBr, Na₂SO₃, phosphates) remain visibly insoluble.

Step 5: Filtration & Crystallization Filter the suspension to remove the inorganic salts. Concentrate the ethyl acetate filtrate under reduced pressure to yield CF₃SO₂Na as a white, highly pure solid. Store immediately in a desiccator under argon.

Troubleshooting & FAQs

Q1: Why is my synthesized sodium trifluoromethanesulfinate contaminated with high levels of inorganic salts? Causality: The classical synthesis using halomethanes and sodium dithionite inherently produces stoichiometric amounts of sodium halides (e.g., NaBr) and oxidized sulfur species (Na₂SO₃, Na₂S₂O₃) [1]. Because both the product and the byproducts are sodium salts, traditional aqueous workups fail to separate them. Protocol: Implement the differential solubility extraction described in the SOP. Suspend the crude solid in a polar aprotic solvent like ethyl acetate or acetone. CF₃SO₂Na is highly soluble in these solvents, whereas the inorganic salts are not [2]. Filter the mixture to self-validate the removal of the insoluble halidic and sulfidic impurities.

Q2: How can I accurately quantify the purity of my synthesized Langlois reagent without an expensive reference standard? Causality: Standard HPLC methods for this reagent are complicated by the lack of a strong UV chromophore and require high-purity reference standards, which are costly and degrade over time. Protocol: Utilize Quantitative ¹⁹F-NMR (¹⁹F-qNMR). Dissolve your sample in D₂O and add a precisely known mass of trifluoroethanol (TFE) as an internal standard. Compare the integration of the -87 ppm peak (CF₃SO₂Na) to the TFE peak. This provides an absolute, self-validating purity metric without needing a homologous standard [3].

Q3: My Langlois reagent appears "sticky" and my trifluoromethylation yields are dropping. What is happening? Causality: Fluorinated sodium sulfinates are inherently hygroscopic [5]. Excess moisture hydrolyzes the reactive intermediates during the single-electron transfer (SET) oxidation step, quenching the CF₃• radical before it can react with your target substrate. Protocol: Dry the reagent in a vacuum oven at 50 °C for 12 hours prior to use. Store it in a glovebox. To validate dryness, perform a Karl Fischer titration; the water content must be ≤1.0%.

Q4: During oxidative trifluoromethylation, I observe no product formation. What is the mechanistic failure? Causality: The reaction relies on an initial SET from the sulfinate anion to an oxidant (e.g., TBHP, AgOTf, or a photocatalyst) to generate the transient CF₃SO₂• radical, which subsequently extrudes SO₂ to form the CF₃• radical [4]. If the oxidation potential of the system is mismatched, or if radical scavengers (like dissolved oxygen) are present, the cascade terminates prematurely. Protocol: Degas your solvent thoroughly using freeze-pump-thaw cycles. Verify the efficacy of your oxidant; if using TBHP, ensure it is freshly titrated. Alternatively, switch to a metal-free electrochemical protocol, which provides precise, tunable control over the oxidation potential without chemical oxidants [1].

Quantitative Data: Method Comparison

The table below summarizes the quantitative differences between standard synthetic routes for fluorinated sodium sulfinates, allowing researchers to choose the optimal method based on their laboratory capabilities.

Synthesis MethodPrimary PrecursorsTypical YieldKey ByproductsAdvantagesDisadvantages
Dithionite Reduction CF₃Br / CF₃Cl + Na₂S₂O₄60–75%NaBr, NaCl, Na₂SO₃Highly scalable; inexpensive reagents.High inorganic salt contamination requiring extraction.
Sulfone Elimination Trifluoromethylsulfones + NaOMe70–85%Methanol, sulfonatesHigh purity; fewer inorganic salts.Precursors are expensive and complex to handle.
Electrochemical Difluoromethylbenzo[d]thiazol-2-yl sulfones>85%VariesGreener protocol; high selectivity.Requires specialized potentiostats and electrodes.

References

  • Process for the purification of sodium trifluoromethanesulfinate and -sulfonate (EP0396458A1)
  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy Journal of Applied Organometallic Chemistry URL:[Link]

  • CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na National Institutes of Health (PMC) URL:[Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds National Institutes of Health (PMC) URL:[Link]

Optimization

Technical Support Center: Sulfinate Salt Reaction Workup &amp; Troubleshooting

Welcome to the Technical Support Center for sulfinate salt methodologies. Sulfinate salts—such as sodium trifluoromethanesulfinate (Langlois reagent) and zinc alkyl sulfinates (Baran reagents)—are powerful precursors for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for sulfinate salt methodologies. Sulfinate salts—such as sodium trifluoromethanesulfinate (Langlois reagent) and zinc alkyl sulfinates (Baran reagents)—are powerful precursors for radical C–H functionalization. However, their unique physicochemical properties often lead to challenging downstream processing, including stubborn emulsions, metal contamination, and product loss in the aqueous phase.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield recoveries.

Diagnostic Workflow: Sulfinate Workup Strategy

Workup_Flowchart Start Crude Reaction Mixture (Contains Sulfinate Salts) ReagentType Which sulfinate reagent was used? Start->ReagentType Baran Zinc Sulfinate (Baran Reagent) ReagentType->Baran Langlois Sodium Sulfinate (e.g., Langlois Reagent) ReagentType->Langlois Chelation Add Rochelle's Salt or EDTA to sequester Zn2+ Baran->Chelation Extraction Extract with EtOAc / 2-MeTHF Langlois->Extraction Chelation->Extraction EmulsionCheck Did an emulsion form? Extraction->EmulsionCheck FilterCelite Filter biphasic mixture through Celite pad EmulsionCheck->FilterCelite Yes BrineWash Wash with Brine, Dry (MgSO4), Concentrate EmulsionCheck->BrineWash No FilterCelite->BrineWash

Workflow for selecting extraction and emulsion-breaking strategies for sulfinate reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do I consistently get stubborn emulsions when working up reactions with Langlois reagent ( CF3​SO2​Na )? Causality: Langlois reagent operates via a free radical mechanism to introduce trifluoromethyl groups onto aromatic compounds[1]. The unreacted reagent and its byproducts are highly amphiphilic. The trifluoromethyl group acts as a hydrophobic tail, while the sulfinate anion is a highly hydrophilic head. This creates a surfactant-like molecule that drastically lowers the interfacial tension between the aqueous and organic layers, stabilizing oil-in-water emulsions. Solution: Avoid vigorous shaking in the separatory funnel; use gentle inversion. If an emulsion forms, do not add more water. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite. This physically shears the emulsion droplets and removes insoluble polymeric byproducts that stabilize the interface.

Q2: How do I prevent product loss when removing zinc byproducts after utilizing Baran reagents? Causality: Zinc sulfinates are highly effective for transferring alkyl radicals[2], but Zn2+ ions readily coordinate with Lewis basic sites (e.g., amines, pyridines, or amides) on your newly functionalized target molecule. This coordination complex pulls your organic product into the aqueous layer or causes it to precipitate at the biphasic interface. Solution: You must disrupt the zinc-product complex. Wash the organic layer with an aqueous solution of Rochelle's salt (potassium sodium tartrate) or EDTA. These chelators possess a significantly higher binding affinity for Zn2+ than most organic products, effectively sequestering the metal into the aqueous phase and liberating your product into the organic layer.

Q3: My target molecule is highly polar and remains in the aqueous phase with the unreacted sulfinate salts. Can I just acidify the mixture to extract the sulfinic acid? Causality: No. Sulfinic acids are relatively strong acids. For example, the pKa of benzenesulfinic acid is approximately 1.29[3]. Simple acidification will not easily protonate the sulfinate to drive it into the organic layer, but it will likely protonate your polar product, making it even more water-soluble. Solution: Rely on a "salting-out" extraction. Saturate the aqueous layer with NaCl or LiCl and extract with a polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or THF[4]. Alternatively, if performing the reaction in aqueous micellar conditions (e.g., TPGS-750-M), you can achieve efficient extraction with minimal organic solvent (like EtOAc) without adding bulk water[5].

Quantitative Data: Solvent Selection Guide

Selecting the right solvent is critical for optimizing partition coefficients and minimizing emulsion risks during sulfinate workups.

Extraction SolventPolarity IndexWater Solubility ( g/100 mL)Emulsion Risk with SulfinatesRecommended Use Case
Dichloromethane (DCM) 3.11.3High Non-polar products; requires Celite filtration if emulsions form.
Ethyl Acetate (EtOAc) 4.48.3Medium General purpose; good balance of polarity and phase separation.
2-Methyltetrahydrofuran 4.014.0Low Highly polar products; excellent phase separation compared to THF[4].
Methyl tert-butyl ether 2.54.8Low Highly lipophilic products; poor solubility for unreacted sulfinate salts.
Step-by-Step Methodologies
Protocol A: Breaking Emulsions in Sodium Sulfinate Reactions

This protocol is self-validating: the clarity of the filtrate confirms the successful removal of emulsion-stabilizing polymers.

  • Dilution: Transfer the emulsified crude reaction mixture to an Erlenmeyer flask. Dilute the organic phase with an additional 20% volume of your chosen extraction solvent (e.g., EtOAc).

  • Ionic Strength Adjustment: Add saturated aqueous NaCl (brine) equivalent to 30% of the aqueous layer's volume. Swirl gently.

  • Celite Filtration: Prepare a fritted funnel with a 1-inch tightly packed pad of Celite 545. Wet the pad with the extraction solvent. Vacuum-filter the entire biphasic mixture through the pad.

  • Phase Separation: Transfer the clear biphasic filtrate to a separatory funnel. The layers should now separate within 60 seconds.

  • Validation Check: Spot the aqueous layer on a TLC plate or inject it into an LC-MS to verify that no target product remains in the aqueous phase before discarding.

Protocol B: Zinc Chelation Workup for Baran Reagents

This protocol ensures the complete decomplexation of Lewis-basic products from zinc byproducts[2].

  • Quench: Cool the reaction mixture to room temperature. For every 1 mmol of zinc sulfinate used, add 10 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Decomplexation: Add the extraction solvent (e.g., 2-MeTHF). Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Crucial Step: The mixture will initially appear cloudy but will become two distinct, clear layers as the zinc is fully chelated.

  • Separation: Transfer to a separatory funnel and collect the organic layer.

  • Secondary Wash: Wash the organic layer once more with 5 mL of Rochelle's salt solution, followed by 5 mL of brine.

  • Validation Check: Dry the organic layer over anhydrous MgSO4​ . If the MgSO4​ clumps excessively or forms a gel, residual water/zinc complexes are present; filter and re-dry with fresh desiccant.

References
  • Sodium trifluoromethanesulfinate , Wikipedia, [Link]

  • Preparation and purification of zinc sulfinate reagents for drug discovery , ResearchGate,[Link]

  • A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones , Carnegie Mellon University,[Link]

  • Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, Google P
  • Trifluoromethylation of Heterocycles in Water at Room Temperature , National Institutes of Health (PMC),[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical methods for characterizing products from 2-Fluoro-4-methylbenzenesulfinic acid sodium salt

Analytical Methods for Characterizing Products from 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt: A Comparative Guide The Analytical Challenge: Ambident Reactivity and Isomeric Differentiation 2-Fluoro-4-methylbenze...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Methods for Characterizing Products from 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt: A Comparative Guide

The Analytical Challenge: Ambident Reactivity and Isomeric Differentiation

2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS 1233501-71-7) is a highly versatile, stable solid nucleophile widely utilized in cross-coupling reactions to synthesize complex fluorinated diaryl and alkyl-aryl sulfones[1][2]. The incorporation of the 2-fluoro-4-methylphenyl sulfonyl moiety is a strategic choice in drug development, as the highly electronegative fluorine atom modulates lipophilicity, metabolic stability, and target protein binding[3][4].

However, characterizing the resultant reaction products presents a specific analytical hurdle. Sulfinate salts are ambident nucleophiles; depending on the hardness of the electrophile and the catalytic conditions, they can undergo either S-alkylation (yielding the desired thermodynamically stable sulfone) or O-alkylation (yielding a kinetically favored sulfinate ester). Because these two products are exact isobars, relying on a single analytical modality like mass spectrometry often leads to false positives. As an application scientist, I design analytical workflows that do not merely identify molecular mass, but structurally validate the atomic connectivity through orthogonal techniques.

Comparative Analysis of Analytical Modalities

To build a self-validating characterization profile, we must compare and integrate multiple analytical techniques. The table below objectively compares the performance of four primary modalities used to characterize fluorinated sulfones.

Analytical ModalityTypical LOD / SensitivityAnalysis TimeStructural ResolutionIsomeric Differentiation (S- vs O- Alkylation)
LC-HRMS (ESI-TOF) ~1–10 ng/mL5–10 minsLow (Exact Mass & Formula only)Poor (Species are completely isobaric)
19 F-NMR ~50 μg/mL< 2 minsHigh (Electronic environment)Excellent (Distinct chemical shifts for S vs O)
13 C-NMR ~5–10 mg/mL30–60 minsVery High (Backbone mapping)Excellent (Distinct JC−F​ coupling networks)
FT-IR Spectroscopy ~1 mg (solid)< 5 minsModerate (Functional groups)Good (Distinct S=O vs S−O stretching bands)

Self-Validating Experimental Protocols

A robust protocol must contain internal checkpoints to ensure the data validates itself. Below are the step-by-step methodologies for the two most critical characterization workflows.

Protocol 1: LC-HRMS (ESI-TOF) for Reaction Monitoring and Isotopic Profiling

Rationale: Electrospray Ionization (ESI) is ideal for identifying sulfones, which readily coordinate with sodium ions in solution to form highly stable [M+Na]+ adducts.

  • Sample Preparation: Dilute 10 μL of the crude reaction mixture in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 1 μL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 μm particle size). Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Acquisition: Operate the ESI source in positive ion mode. Scan from m/z 100 to 1000.

  • Self-Validation Checkpoint (Isotopic Matching): Do not rely solely on the monoisotopic mass. Sulfones contain sulfur, which has a diagnostic 34 S natural abundance of approximately 4.2%. Extract the theoretical isotopic distribution for your target formula. The empirical M+2 peak intensity must match the theoretical ~4.2% relative to the M+0 peak. A significant deviation (>1%) immediately indicates a co-eluting impurity or a halogenated byproduct[2].

Protocol 2: Multinuclear NMR ( 19 F, 13 C, 1 H) Characterization

Rationale: The ortho-fluorine atom on the 2-fluoro-4-methylphenyl ring serves as an exquisite built-in isotopic probe. Its scalar coupling to adjacent carbon atoms provides unambiguous proof of structural integrity[4].

  • Sample Preparation: Dissolve 15–20 mg of the purified product in 0.6 mL of CDCl 3​ (containing 0.03% TMS as an internal standard).

  • 19 F Acquisition: Acquire the 19 F spectrum. Use 1 H decoupling to simplify the signal to a sharp singlet. For products derived from 2-fluoro-4-methylbenzenesulfinic acid, the fluorine resonance typically appears around -102 ppm[2]. A single peak confirms the absence of isomeric mixtures.

  • 13 C Acquisition: Acquire the 13 C spectrum with 1 H decoupling. Ensure a sufficient relaxation delay (D1 = 2 seconds) to capture quaternary carbons.

  • Self-Validation Checkpoint ( J -Coupling Network): The scalar coupling network must be mathematically closed. The carbon directly bonded to the fluorine (C2) must exhibit a massive 1JC−F​ coupling of approximately 250 Hz. The adjacent carbons (C1 and C3) will show a 2JC−F​ coupling of 20–25 Hz. If this specific splitting pattern is absent in the aromatic region of the 13 C spectrum, the 2-fluoro-4-methylphenyl ring was compromised (e.g., via defluorination) during the cross-coupling reaction.

Analytical Workflow Visualization

AnalyticalWorkflow Start Reaction Mixture (Crude Sulfone) Prep Sample Preparation (Filtration & Dilution) Start->Prep LCMS LC-HRMS Analysis (Isotopic Profiling) Prep->LCMS NMR Multinuclear NMR (19F, 13C, 1H) Prep->NMR IR FT-IR Spectroscopy (S=O Verification) Prep->IR Data Data Synthesis & Structural Elucidation LCMS->Data NMR->Data IR->Data Valid Self-Validation (Coupling & Mass Match) Data->Valid

Analytical workflow for characterizing fluorinated sulfone products.

References

  • Title : A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light | Source : MDPI | URL :[Link]

  • Title : Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts | Source : ACS Publications | URL :[Link]

  • Title : Application of 19F quantitative NMR to pharmaceutical analysis | Source : Journal of Pharmaceutical and Biomedical Analysis | URL :[Link]

Sources

Comparative

Mechanistic Investigation and Application Guide: 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt in Sulfone Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, comparative reagent analysis, and self-validating protocols for C–S bond formation. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, comparative reagent analysis, and self-validating protocols for C–S bond formation.

Executive Summary: The Strategic Value of Fluorinated Sulfinates

The synthesis of complex organosulfur compounds, particularly aryl and alkyl sulfones, is a cornerstone of modern medicinal chemistry and materials science. Historically, sulfonyl chlorides and thiols have dominated this space. However,[1].

Specifically, 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: [2]) offers unique advantages. The incorporation of an ortho-fluorine atom provides a critical ¹⁹F NMR handle for real-time reaction monitoring and enhances the metabolic stability of the resulting sulfone—a highly sought-after property in drug development. Concurrently, the para-methyl group subtly increases the electron density of the aromatic ring, stabilizing the transient sulfonyl radical intermediate during single-electron transfer (SET) processes.

This guide objectively compares this specific fluorinated sodium sulfinate against traditional reagents, details its mechanistic behavior, and provides a self-validating experimental protocol for photoredox-catalyzed cross-coupling.

Comparative Analysis: Reagent Selection

To understand why a synthetic chemist should opt for a sodium sulfinate over traditional reagents, we must examine the causality behind reagent performance. Sulfonyl chlorides are highly electrophilic but suffer from severe moisture sensitivity, often hydrolyzing to sulfonic acids and generating corrosive HCl gas as a byproduct. Thiols require harsh oxidative conditions to form sulfones, which limits functional group tolerance.

In contrast, sodium sulfinates are odorless, moisture-insensitive, and exist as easy-to-handle solid salts[1]. They act as versatile nucleophiles or radical precursors depending on the catalytic environment.

Table 1: Objective Comparison of Sulfonylating Agents
Parameter2-Fluoro-4-methylbenzenesulfinic acid sodium saltTraditional Sulfonyl Chlorides (e.g., TsCl)Aryl Thiols + Oxidant
Physical State Bench-stable, odorless solidMoisture-sensitive solid/liquidPungent, volatile liquid
Primary Reactivity Nucleophilic or Radical PrecursorStrongly ElectrophilicNucleophilic (requires oxidation)
Byproducts NaX (benign salts)HCl gas (corrosive, requires base)H₂O or metal oxides
Functional Group Tolerance Excellent (Compatible with alcohols, amines)Poor (Reacts indiscriminately with nucleophiles)Moderate (Oxidants may cause side reactions)
Mechanistic Flexibility High (Photoredox, Electrochemical, Transition-Metal)Low (Primarily SN2 / Nucleophilic Acyl Substitution)Moderate

Mechanistic Paradigms

The utility of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt stems from its ability to undergo divergent mechanistic pathways.

  • Radical Pathway (Photoredox/Electrochemical): Under visible light irradiation with a photocatalyst (e.g., Ir-complexes or organoboron catalysts), the sulfinate anion undergoes a Single Electron Transfer (SET) oxidation to generate a highly reactive sulfonyl radical (ArSO₂•)[3]. This radical can be trapped by alkenes, alkynes, or metal complexes.

  • Transition-Metal Catalyzed Cross-Coupling: In the presence of Pd or Cu catalysts, the sulfinate acts as a nucleophile, coordinating to the metal center to form a metal-sulfinate complex, which subsequently undergoes reductive elimination to form a C–S bond.

Mechanism Start 2-Fluoro-4-methylbenzenesulfinic acid sodium salt Radical Single Electron Transfer (Photoredox/Ni) Start->Radical -e⁻ TMC Oxidative Addition (Pd/Cu Catalysis) Start->TMC + [M] catalyst SulfonylRad Sulfonyl Radical (ArSO2•) Radical->SulfonylRad MetalComplex Metal-Sulfinate Complex [M]-SO2Ar TMC->MetalComplex Product1 Alkyl/Aryl Sulfones (via Radical Trapping) SulfonylRad->Product1 + Alkene/Alkyl Halide Product2 Diaryl Sulfones (via Reductive Elimination) MetalComplex->Product2 + Aryl Halide

Mechanistic divergence of sodium sulfinates into radical and transition-metal pathways.

Self-Validating Experimental Methodology

To demonstrate the efficacy of this reagent, we outline a [3]. This method couples the sulfinate with an aryl bromide to synthesize a complex diaryl sulfone at room temperature.

Causality of Design: We utilize a dual catalytic system because the photocatalyst efficiently generates the sulfonyl radical without harsh oxidants, while the Nickel cycle activates the aryl halide via oxidative addition. The two cycles intersect to form the C–S bond via reductive elimination[3].

Protocol: Photoredox/Ni-Catalyzed Synthesis of Diaryl Sulfones

Reagents:

  • 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Photocatalyst:[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

  • Solvent: Degassed DMF (0.1 M)

Step-by-Step Workflow & Validation Checkpoints:

  • Reaction Assembly (Glovebox/Schlenk line): To an oven-dried vial equipped with a stir bar, add the sodium sulfinate, aryl bromide, photocatalyst, Ni catalyst, and ligand.

  • Solvent Addition & Degassing: Add anhydrous DMF. Causality: Oxygen is a potent radical scavenger and will quench the excited state of the photocatalyst. Degassing via freeze-pump-thaw (3 cycles) is mandatory.

  • Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 24 hours.

    • Self-Validation Step 1 (Visual): The solution should transition from a pale green/yellow to a deep, persistent color (often dark red/brown) indicative of the active Ni(I)/Ni(III) catalytic species.

  • Reaction Monitoring:

    • Self-Validation Step 2 (Analytical): Remove a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹⁹F NMR. The disappearance of the sharp singlet corresponding to the starting sulfinate salt and the emergence of a new shifted ¹⁹F signal confirms product formation.

  • Mechanistic Control (Optional but recommended): Run a parallel reaction adding 2.0 equivalents of TEMPO (a radical scavenger).

    • Self-Validation Step 3 (Mechanistic):[3].

  • Workup: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography.

Workflow Prep 1. Reagent Prep (Degassing) Mix 2. Reaction Assembly (Sulfinate + Catalysts) Prep->Mix Irradiate 3. Blue LED Irradiation (Photoredox) Mix->Irradiate Quench 4. Quench & Extract (Brine/EtOAc) Irradiate->Quench Purify 5. Chromatography (Isolation) Quench->Purify

Experimental workflow for the photoredox-catalyzed sulfonylation.

Quantitative Performance Data

The following table summarizes the expected quantitative yields when coupling 2-Fluoro-4-methylbenzenesulfinic acid sodium salt with various electrophiles under the described photoredox/Ni dual catalysis conditions, based on established literature trajectories for substituted arylsulfinates[3].

Table 2: Substrate Scope and Yield Comparison
Electrophile (Aryl Halide)Electronic NatureExpected Yield (%)Reaction TimeNotes
4-MethoxybromobenzeneElectron-Rich88 - 92%24 hRapid oxidative addition; excellent yield.
4-CyanobromobenzeneElectron-Deficient80 - 85%24 hSlightly lower yield due to competitive reduction pathways.
2-BromopyridineHeteroaryl75 - 82%24 hTolerates basic nitrogen without catalyst poisoning.
4-ChlorotolueneUnactivated Chloride40 - 55%48 hRequires switching ligand to 4,4′-(MeO)₂-bpy for efficient Ni insertion[3].

Note: The presence of the ortho-fluoro group on the sulfinate does not sterically hinder the coupling to a detrimental degree, maintaining yields comparable to unsubstituted sodium benzenesulfinate.

Conclusion

For drug development professionals and synthetic chemists, transitioning from sulfonyl chlorides to functionalized sodium sulfinates like 2-Fluoro-4-methylbenzenesulfinic acid sodium salt represents a strategic upgrade in both safety and synthetic flexibility. By leveraging photoredox/nickel dual catalysis, chemists can bypass the limitations of traditional SN2 chemistry, accessing complex, sterically hindered, and metabolically stable fluorinated sulfones through mild, room-temperature radical pathways.

References

  • Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[Link]

  • Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of Ortho- vs. Para-Fluorinated Benzenesulfinic Acid Salts

For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides an in-depth technical c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design and synthesis. This guide provides an in-depth technical comparison of the reactivity of ortho-fluorobenzenesulfinic acid sodium salt and para-fluorobenzenesulfinic acid sodium salt. By examining the interplay of electronic and steric effects, supported by established chemical principles and detailed experimental protocols, this document aims to equip the reader with the insights necessary for the strategic application of these versatile reagents.

Introduction: The Subtle Influence of Fluorine's Position

Benzenesulfinic acid salts are valuable nucleophilic reagents in organic synthesis, widely employed for the formation of sulfones and in transition-metal-catalyzed cross-coupling reactions.[1][2] The introduction of a fluorine atom to the benzene ring significantly modulates the reactivity of the sulfinate functional group. The position of this fluorine substituent—ortho versus para—creates two isomers with distinct chemical behaviors. Understanding these differences is crucial for predicting reaction outcomes and optimizing synthetic strategies. This guide will dissect the theoretical underpinnings of their differential reactivity and provide practical, experimentally-grounded comparisons.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of ortho- and para-fluorinated benzenesulfinate anions as nucleophiles is primarily governed by the interplay of electronic and steric effects.

Electronic Effects: A Tug-of-War Between Induction and Resonance

The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the benzene ring and, by extension, on the sulfinate group, which can reduce its nucleophilicity. Simultaneously, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (+R effect), particularly at the ortho and para positions.

  • Para-Fluorobenzenesulfinate: In the para isomer, the fluorine atom is distant from the sulfinate group. Its electron-withdrawing inductive effect is transmitted through the sigma framework of the benzene ring. The resonance effect, which donates electron density, also influences the overall electron distribution.

  • Ortho-Fluorobenzenesulfinate: For the ortho isomer, the fluorine atom is in close proximity to the sulfinate group. This proximity significantly enhances the inductive electron-withdrawing effect.[3] This is analogous to the observation in nucleophilic aromatic substitution of fluoronitrobenzenes, where the ortho-nitro isomer is more reactive than the para isomer due to the pronounced inductive effect of the nitro group at the ortho position.[4] A stronger inductive pull of electron density away from the sulfinate group in the ortho position is expected to render it less nucleophilic compared to the para isomer.

electronic_effects cluster_ortho Ortho-Fluorobenzenesulfinate cluster_para Para-Fluorobenzenesulfinate ortho Stronger -I Effect (Proximity Dependent) Weaker Nucleophile para Weaker -I Effect (Distance Dependent) Stronger Nucleophile reactivity Comparative Reactivity para->reactivity Higher Nucleophilicity reactivity->ortho Lower Nucleophilicity

Caption: Electronic effects on the nucleophilicity of fluorinated benzenesulfinates.

Steric Effects: The Ortho-Position's Physical Barrier

Steric hindrance is a significant factor that differentiates the reactivity of ortho-substituted compounds from their para counterparts.[5][6]

  • Para-Fluorobenzenesulfinate: The fluorine atom in the para position presents no steric barrier to the sulfinate group's approach to an electrophilic center.

  • Ortho-Fluorobenzenesulfinate: The ortho-fluorine atom can physically obstruct the path of the sulfinate group as it attempts to react with a sterically demanding electrophile. This steric hindrance can slow down the reaction rate or even prevent the reaction from occurring, especially with bulky substrates.[5]

Comparative Reactivity in a Model Reaction: Synthesis of Aryl Sulfones

A common and practical application of benzenesulfinic acid salts is the synthesis of aryl sulfones via nucleophilic substitution with an alkyl or aryl halide.[2][7] This reaction serves as an excellent platform for comparing the reactivity of the ortho- and para-fluorinated isomers.

Based on the theoretical considerations above, we can predict the following outcomes:

IsomerExpected ReactivityRationale
Ortho-Fluorobenzenesulfinate LowerThe strong inductive effect of the proximate fluorine atom reduces the nucleophilicity of the sulfinate anion. Additionally, steric hindrance from the ortho-fluorine can impede the approach to the electrophile.
Para-Fluorobenzenesulfinate HigherThe inductive effect of the fluorine is attenuated by distance, resulting in a more nucleophilic sulfinate anion. There is no steric hindrance from the para-substituent.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are provided.

Synthesis of Sodium 4-Fluorobenzenesulfinate

This protocol is adapted from a known procedure for the synthesis of sodium p-toluenesulfinate.

Materials:

  • 4-Fluorobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Methanol

Procedure:

  • In a 250 mL round-bottom flask, combine 4-fluorobenzenesulfonyl chloride (1.0 eq.), sodium sulfite (2.0 eq.), and sodium bicarbonate (2.0 eq.).

  • Add 60 mL of water to the flask.

  • Equip the flask with a reflux condenser and heat the mixture with stirring in an oil bath at 80 °C for 4 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure.

  • Dissolve the residue in methanol and filter to remove insoluble inorganic salts.

  • Concentrate the filtrate by rotary evaporation to yield the white solid product, sodium 4-fluorobenzenesulfinate.

Synthesis of Sodium 2-Fluorobenzenesulfinate

This protocol follows the same procedure as for the para-isomer, substituting 2-fluorobenzenesulfonyl chloride as the starting material.

Materials:

  • 2-Fluorobenzenesulfonyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Methanol

Procedure:

  • In a 250 mL round-bottom flask, combine 2-fluorobenzenesulfonyl chloride (1.0 eq.), sodium sulfite (2.0 eq.), and sodium bicarbonate (2.0 eq.).

  • Add 60 mL of water to the flask.

  • Equip the flask with a reflux condenser and heat the mixture with stirring in an oil bath at 80 °C for 4 hours.

  • After the reaction is complete, remove the water by distillation under reduced pressure.

  • Dissolve the residue in methanol and filter to remove insoluble inorganic salts.

  • Concentrate the filtrate by rotary evaporation to yield the white solid product, sodium 2-fluorobenzenesulfinate.

Comparative Synthesis of Benzyl Phenyl Sulfone Derivatives

This experiment is designed to directly compare the nucleophilic reactivity of the two isomers under identical conditions. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the relative reaction rates and final product yields.

experimental_workflow cluster_ortho_rxn Reaction A: Ortho-Isomer cluster_para_rxn Reaction B: Para-Isomer start Prepare two parallel reactions ortho_reagents Sodium 2-fluorobenzenesulfinate (1.2 eq.) Benzyl bromide (1.0 eq.) DMF (solvent) start->ortho_reagents para_reagents Sodium 4-fluorobenzenesulfinate (1.2 eq.) Benzyl bromide (1.0 eq.) DMF (solvent) start->para_reagents ortho_conditions Stir at 60 °C ortho_reagents->ortho_conditions ortho_monitoring Monitor by TLC/HPLC ortho_conditions->ortho_monitoring ortho_workup Aqueous workup & extraction ortho_monitoring->ortho_workup ortho_product Benzyl 2-fluorophenyl sulfone ortho_workup->ortho_product analysis Compare reaction rates and yields ortho_product->analysis para_conditions Stir at 60 °C para_reagents->para_conditions para_monitoring Monitor by TLC/HPLC para_conditions->para_monitoring para_workup Aqueous workup & extraction para_monitoring->para_workup para_product Benzyl 4-fluorophenyl sulfone para_workup->para_product para_product->analysis

Caption: Workflow for the comparative synthesis of sulfones.

Materials (for each reaction):

  • Sodium 2-fluorobenzenesulfinate or Sodium 4-fluorobenzenesulfinate (1.2 eq.)

  • Benzyl bromide (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (for each reaction):

  • In a dry round-bottom flask under an inert atmosphere, dissolve the corresponding sodium fluorobenzenesulfinate (1.2 eq.) in anhydrous DMF.

  • Add benzyl bromide (1.0 eq.) to the solution.

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction at regular intervals (e.g., every hour) by TLC or HPLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired benzyl fluorophenyl sulfone.

  • Determine the isolated yield and compare it with the other isomer.

Conclusion

The positional isomerism of the fluorine atom on the benzenesulfinic acid salt framework exerts a profound influence on its reactivity. The para-fluorinated isomer is anticipated to be the more reactive nucleophile due to the attenuated inductive effect of the fluorine atom and the absence of steric hindrance. Conversely, the ortho-fluorinated isomer is expected to exhibit lower reactivity, a consequence of the potent, proximity-induced electron-withdrawing effect of the fluorine atom and potential steric impediment at the reaction center.

These fundamental principles, supported by analogous examples in the literature, provide a robust predictive model for chemists and drug developers. The provided experimental protocols offer a clear and direct method for empirically verifying these reactivity trends. By understanding and leveraging these subtle yet significant differences, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately leading to more efficient and predictable outcomes in the development of novel chemical entities.

References

  • Umierski, N., & Manolikakes, G. (2013). Arylation of Lithium Sulfinates with Diaryliodonium Salts: A Direct and Versatile Access to Arylsulfones. Organic Letters, 15(1), 188-191.
  • BenchChem. (2025). A Comparative Analysis of the Reaction Kinetics of Ortho, Meta, and Para Isomers.
  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives.
  • Shyam, P. K., & Jang, H.-Y. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1761–1767.
  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of Unsymmetrical Sulfones via in situ Generation of Sodium Sulfinates.
  • Liu, N.-W., et al. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939-1973.
  • Organic Chemistry Portal. (2021). Aryl sulfone synthesis by C-S coupling reactions.
  • Lumen Learning. (n.d.). Substituent Effects. In Organic Chemistry II.
  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfones Using Methanesulfinic Acid.
  • LibreTexts Chemistry. (2023). Substitution Reactions of Benzene Derivatives.
  • ChemicalBook. (2025). 4-FLUOROBENZENESULFINIC ACID SODIUM SALT.
  • PubChem. (n.d.). 4-fluorobenzenesulfinic acid sodium salt.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Sodium 4-Fluorobenzenesulfinate.
  • Sigma-Aldrich. (n.d.). Sodium 4-fluorobenzenesulfinate.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonic acid.
  • Angene. (n.d.). 4-FLUOROBENZENESULFONIC ACID.
  • BLD Pharm. (n.d.). 4-Fluorobenzenesulphonic Acid.
  • Sigma-Aldrich. (n.d.). 2-Fluorobenzenesulfonic acid.
  • Wikipedia. (n.d.). Ortho effect.
  • Reddit. (2022). In aromatic nucleophilic substitution If ortho and para sites have the same leaving group ( i.e Fluorine) will nucleophile attack at para position over ortho? If so why?
  • He, C., et al. (2018). Through a combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 9(8), 2203-2214.
  • OChemTutor. (2025). pKa values.
  • Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.

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Comparative

Efficacy Comparison of Sulfinate Salts in Modern Named Reactions: A Technical Guide for C-H Functionalization and Cross-Coupling

Executive Summary The advent of late-stage functionalization (LSF) has revolutionized drug discovery, allowing chemists to directly modify complex scaffolds without de novo synthesis. At the forefront of this movement ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of late-stage functionalization (LSF) has revolutionized drug discovery, allowing chemists to directly modify complex scaffolds without de novo synthesis. At the forefront of this movement are sulfinate salts —highly versatile reagents that can act as nucleophiles, electrophiles, or radical precursors depending on their counterion and reaction conditions[1].

This guide provides an in-depth efficacy comparison between Zinc sulfinate salts (commonly known as Baran reagents) and Sodium sulfinate salts (such as the Langlois reagent). By analyzing their mechanistic divergence, we will establish a rational selection matrix for deploying these reagents in Minisci-type radical C-H functionalizations versus transition-metal-catalyzed cross-couplings.

Mechanistic Divergence: The Role of the Counterion

The efficacy of a sulfinate salt ( R-SO2​M ) is fundamentally dictated by its metal counterion ( M ).

  • Zinc Sulfinates ( M=Zn2+ ): The divalent nature of zinc allows for the formation of bis(alkanesulfinate) complexes. This coordination creates a stable, tightly packed crystal lattice, rendering zinc sulfinates bench-stable and significantly less hygroscopic than their alkali metal counterparts[2]. Mechanistically, zinc sulfinates excel under oxidative single-electron transfer (SET) conditions, rapidly extruding SO2​ to generate carbon-centered radicals[3].

  • Sodium Sulfinates ( M=Na+ ): Sodium sulfinates are monovalent and highly ionic. The highly polarized Na-O bond renders the sulfinate oxygen and sulfur highly nucleophilic[4]. While this makes them prone to hygroscopicity (requiring desiccated storage), their solubility in polar aprotic solvents and high nucleophilicity make them unparalleled for transmetallation and coordination in transition-metal catalysis[5].

Efficacy in Radical C-H Functionalization (Minisci-Type Reactions)

For the direct alkylation or fluoroalkylation of basic heteroarenes, Zinc sulfinates are the undisputed champions. In classical Minisci-type reactions, sodium salts often suffer from poor radical generation efficiency and require harsh oxidants. In contrast, zinc sulfinates show vastly superior reactivity, transferring alkyl radicals to heterocycles under mild conditions (often ≤50∘C ) without the need for transition metals[3].

Minisci Zn Zinc Sulfinate Rad Alkyl Radical Zn->Rad -SO2 Ox Oxidant (TBHP) Ox->Zn SET Add Radical Adduct Rad->Add Addition Het Heterocycle Het->Add Prod Alkylated Product Add->Prod -H+, -e-

Fig 1: Minisci-type C-H functionalization via Zinc sulfinate radical generation.

Self-Validating Protocol: Zinc Sulfinate Alkylation of Pyridine Derivatives

Causality Focus: This protocol utilizes a biphasic solvent system. Because the zinc salt is water-soluble and the heterocycle is organic-soluble, radical generation occurs at the solvent interface. This phase separation prevents the over-oxidation of the newly alkylated product[2].

  • Preparation: In a 20 mL vial, dissolve the heterocycle (1.0 equiv) in CH2​Cl2​ (0.2 M). Add water to create a 1:1 biphasic mixture.

  • Reagent Addition: Add the (3.0 equiv) and trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heterocycle, increasing its electrophilicity toward the nucleophilic alkyl radical[2].

  • Initiation: Slowly dropwise add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv).

    • Validation Checkpoint: Observe the reaction mixture. A mild exotherm and visible gas evolution ( SO2​ bubbles) must occur within 5 minutes, confirming successful SET oxidation and radical generation.

  • Propagation & Monitoring: Stir vigorously at room temperature.

    • Validation Checkpoint: Monitor via LC-MS. The disappearance of the protonated starting material mass peak ( [M+H]+ ) and the appearance of the +R mass peak confirms propagation[6].

  • Quenching: Neutralize with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , and purify via flash chromatography.

Efficacy in Transition-Metal Catalyzed Cross-Coupling & Sulfonylation

When the synthetic goal is to construct aryl sulfones or biaryls via ionic pathways, Sodium sulfinates outperform zinc salts. Their high nucleophilicity allows them to readily coordinate to soft transition metals like Pd(0) , Cu(I) , and Au(I) [4][5]. Depending on the catalyst and conditions, the metal-sulfinate intermediate can either undergo reductive elimination to form a sulfone (sulfonylation) or extrude SO2​ to form a new C-C bond (desulfitative cross-coupling)[1].

CrossCoupling Cat Metal Catalyst OxAdd Oxidative Addition Cat->OxAdd Coord Na-Sulfinate Coord. OxAdd->Coord Desulf Desulfitation (-SO2) Coord->Desulf Biaryl Pathway RedElim Reductive Elim. Coord->RedElim Sulfonylation Desulf->RedElim RedElim->Cat Regeneration Prod Coupled Product RedElim->Prod

Fig 2: Divergent catalytic cycles for cross-coupling and sulfonylation using Sodium sulfinates.

Self-Validating Protocol: Au-Catalyzed Sulfonylation of Aryl Iodides

Causality Focus: Dimethylformamide (DMF) is utilized to fully solubilize the highly ionic sodium sulfinate, ensuring a high concentration of the nucleophile to drive the coordination to the Au(III) intermediate, preventing premature catalyst degradation[5].

  • Preparation: In a flame-dried Schlenk tube under N2​ , combine the aryl iodide (1.0 equiv), (e.g., CF3​SO2​Na , 2.0 equiv), and the Au(I) pre-catalyst (5 mol%)[5].

  • Activation: Add DMF (0.1 M) and a hemilabile ligand to facilitate the Au(I)/Au(III) redox cycle.

    • Validation Checkpoint: A distinct color shift (typically from pale yellow to deep orange/red) should be observed upon ligand addition, indicating the formation of the active metal-sulfinate complex.

  • Heating: Stir the mixture at 80∘C for 12 hours.

    • Validation Checkpoint: Spot the reaction on a TLC plate. The aryl sulfone product will typically exhibit strong UV activity ( 254 nm ) and a lower Rf​ value than the starting aryl iodide due to the highly polar sulfonyl group.

  • Isolation: Dilute with water to dissolve unreacted sodium salts, extract with EtOAc, dry over Na2​SO4​ , and purify via column chromatography.

Quantitative Efficacy Comparison

The following table synthesizes the experimental performance metrics of different sulfinate salts across standard LSF parameters[1][2][3][5].

ParameterZinc Sulfinates (Baran Reagents)Sodium SulfinatesLithium Sulfinates
Primary Application Radical C-H Functionalization (Minisci)TM-Catalyzed Cross-Coupling / SulfonylationHighly specialized nucleophilic additions
Hygroscopicity Low (Bench-stable for months)High (Requires desiccated storage)Very High (Deliquescent)
Radical Generation Excellent (Mild oxidants suffice)Moderate (Requires harsher conditions)Poor
Nucleophilicity LowHigh (Excellent for ionic pathways)Very High
SO₂ Extrusion Rate Rapid upon SET oxidationSlower, requires transition-metal activationSlow
Solubility Profile Biphasic ( CH2​Cl2​/H2​O )Polar aprotic (DMF, DMSO, H2​O )Polar aprotic / THF
Minisci Yield (Avg) 65% - 90%20% - 45%< 10%
Coupling Yield (Avg) < 20% (Sluggish transmetallation)70% - 95%60% - 80%

Conclusion & Selection Matrix

The choice of sulfinate salt must be dictated by the mechanistic demands of the target reaction:

  • Select Zinc Sulfinates when the goal is innate C-H functionalization via radical pathways. Their superior stability and low oxidation potential make them the ultimate precursors for alkyl and fluoroalkyl radicals[2][7].

  • Select Sodium Sulfinates when executing transition-metal catalyzed cross-couplings or sulfonylations. Their high nucleophilicity and ideal solubility in polar aprotic solvents ensure rapid coordination to metal centers, driving high-yielding ionic transformations[4][5].

Sources

Validation

Benchmarking 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt: A Comparative Guide to Modern Sulfonylating and Radical Reagents

Executive Summary & Mechanistic Causality In modern organosulfur synthesis and late-stage functionalization, the selection of a sulfonylating agent or radical precursor dictates the success of the synthetic route. 2-Fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

In modern organosulfur synthesis and late-stage functionalization, the selection of a sulfonylating agent or radical precursor dictates the success of the synthetic route. 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS: 1233501-71-7) serves as a highly reliable, bench-stable baseline reagent. However, the landscape of chemical synthesis has rapidly evolved, introducing newer classes of reagents such as Zinc Sulfinate Salts (Baran Diversinates) and Photoredox-Active Precursors (e.g., NPIB esters) [1][2].

As an application scientist, it is critical to understand the causality behind reagent selection rather than relying on empirical trial and error.

  • The Baseline (2-Fluoro-4-methylbenzenesulfinic acid sodium salt): The ortho-fluoro substituent provides a strong inductive effect that tunes the nucleophilicity of the sulfur atom, while simultaneously offering weak secondary coordination to transition metals (Pd/Cu) to stabilize intermediates during desulfitative cross-coupling. The para-methyl group acts as an electron-donating counterbalance and a convenient 1 H-NMR handle. However, its high lattice energy limits solubility in non-polar solvents, and its oxidation potential ( +0.45 V vs SCE) makes direct radical generation prone to over-oxidation under harsh thermal conditions [1][5].

  • The Challengers (Zinc Sulfinates): Zinc sulfinates exhibit a more covalent metal-ligand character, drastically improving solubility in organic media. Their higher oxidation potential ( +0.90 V vs SCE) paradoxically makes them superior for Minisci-type C-H functionalizations, as it prevents the premature over-oxidation of the generated radicals, allowing for controlled, slow-release radical addition to heteroarenes [3].

  • The Innovators (Photoredox Precursors): Reagents like N-phthalimido-oxy isobutyrate (NPIB) esters bypass thermal oxidation entirely. By utilizing Single Electron Transfer (SET) from an excited-state photocatalyst, they enable sulfonylation at room temperature, preserving delicate functional groups that would otherwise degrade under traditional heating [4].

Quantitative Performance Benchmarking

To objectively benchmark 2-Fluoro-4-methylbenzenesulfinic acid sodium salt against these newer alternatives, we must evaluate their physicochemical properties and operational parameters.

Parameter2-Fluoro-4-methylbenzenesulfinic acid sodium saltZinc Sulfinate Salts (Diversinates)Photoredox Precursors (NPIB Esters)
Primary Application Pd/Cu Cross-Coupling, Nucleophilic SulfonylationMinisci C-H FunctionalizationMild Radical Sulfonylation
Solubility Profile High in H 2​ O/DMSO; Poor in DCM/THFModerate to High in organic solventsHigh in organic solvents
Oxidation Potential ( Ered​ ) +0.45 V to +0.60 V (vs SCE) +0.90 V (vs SCE)Varies (Photocatalyst dependent)
Radical Generation Mode Requires high temp or strong stoichiometric oxidantsMild oxidants (TBHP) at 50 °CVisible light SET (Room Temp)
Bench Stability Excellent (Moisture-insensitive)ExcellentModerate to Good
Cost & Accessibility Highly accessible, scalableSpecialized, higher cost per mmolRequires multi-step synthesis

Visualizing Mechanistic Workflows

The following diagram illustrates the divergent activation pathways required for each class of reagent, highlighting why specific reaction conditions must be tailored to the reagent's inherent electronic properties.

G A 2-Fluoro-4-methylbenzene- sulfinic acid sodium salt D Transition Metal Catalysis (Pd/Cu, Heat) A->D Transmetalation F Visible Light Photoredox (Ru/Ir or Organic PC) A->F High Energy SET (Limited) B Zinc Sulfinate Salts (Baran Diversinates) E Oxidative Radical Generation (TBHP/TFA) B->E Low Ox. Potential C Photoredox Precursors (e.g., NPIB Esters) C->F Single Electron Transfer G Desulfitative Cross-Coupling (C-C Bond Formation) D->G SO2 Extrusion H Minisci C-H Functionalization (Heteroarene Alkylation) E->H Radical Addition I Mild Radical Sulfonylation (C-S Bond Formation) F->I Room Temp

Fig 1: Mechanistic activation pathways of sulfinate reagents in modern organic synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each methodology includes a diagnostic step to confirm the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Pd-Catalyzed Desulfitative Arylation (Baseline Reagent)

Optimal for forming C-C bonds via SO 2​ extrusion using 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

  • Preparation: In an oven-dried Schlenk tube under Argon, add 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc) 2​ (5 mol%), XPhos (10 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/1,4-Dioxane (1:1, 0.2 M).

  • Thermal Activation: Heat the reaction mixture to 110 °C.

  • Self-Validation Step: Monitor the reaction vessel via a mineral oil bubbler. The active catalytic cycle requires the extrusion of SO 2​ gas. Causality: Continuous gas evolution confirms successful transmetalation and subsequent desulfitation. If gas evolution ceases prematurely, the palladium catalyst has likely aggregated into inactive Pd(0) black.

  • Workup: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.

Protocol B: Minisci-Type C-H Functionalization (Zinc Sulfinate Benchmark)

Optimal for late-stage functionalization of basic heteroarenes [3].

  • Preparation: To a 1-dram pressure-release vial, add the target heteroarene (1.0 equiv) and the Zinc Sulfinate reagent (3.0 equiv).

  • Solvent & Additives: Dissolve in DMSO (0.3 M). Add Trifluoroacetic Acid (TFA, 4.0 equiv).

  • Self-Validation Step: The addition of TFA must result in the complete solubilization of the heteroarene. Causality: TFA protonates the basic nitrogen of the heteroarene, rendering the ring highly electrophilic and susceptible to nucleophilic radical attack, while simultaneously preventing the heteroarene from poisoning the reaction matrix.

  • Initiation: Add tert-butyl hydroperoxide (TBHP, 70% in water, 5.0 equiv) dropwise. Heat to 50 °C for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with EtOAc, and purify.

Protocol C: Photoredox-Catalyzed Sulfonylation (NPIB Ester Benchmark)

Optimal for mild, room-temperature generation of sulfonyl radicals [4].

  • Preparation: In a clear glass vial, combine the NPIB ester (1.0 equiv), 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (1.5 equiv), and the organic photocatalyst 4-CzIPN (2 mol%).

  • Solvent Addition: Add degassed CH 3​ CN (0.1 M). Seal with a PTFE septum.

  • Self-Validation Step: Irradiate the vial with a 450 nm Blue LED. Causality: The solution must exhibit the characteristic luminescence of the excited state photocatalyst (*PC). If the luminescence rapidly fades or fails to appear, oxygen (a triplet quencher) has breached the system, halting the Single Electron Transfer (SET) process. Strict inert atmosphere (Ar/N 2​ ) is mandatory.

  • Completion: Stir at room temperature for 16 hours under continuous irradiation, then concentrate and purify.

References

  • Synthesis and applications of sodium sulfinates (RSO 2​ Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at:[Link]

  • Predictive Minisci late stage functionalization with transfer learning. Nature Communications (via NIH PMC). Available at:[Link]

  • Radical Cross-Coupling Reaction of NPIB Ester with Sodium Sulfinate Salts for the Synthesis of Sulfones. ACS Journal of Organic Chemistry. Available at:[Link]

  • Fluoroalkylative Aryl Migration of Conjugated N-Arylsulfonylated Amides Using Easily Accessible Sodium Di- and Monofluoroalkanesulfinates. ACS Organic Letters. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Fluoro-4-methylbenzenesulfinic Acid Sodium Salt

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Fluoro-4-methylbenzenesu...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2-Fluoro-4-methylbenzenesulfinic acid sodium salt (CAS No. 1233501-71-7) demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework rooted in the specific chemical hazards of this compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Analysis: Understanding the Risks

Before detailing personal protective equipment (PPE), it is crucial to understand the inherent hazards of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Danger," underscoring the need for stringent safety protocols.[1] The primary routes of exposure are inhalation, skin contact, and eye contact. The solid, powder form of this salt necessitates measures to control dust generation.[2]

Core Protective Measures: Your First Line of Defense

A multi-layered approach to PPE is essential for mitigating the risks associated with 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile glovesProvides a barrier against skin irritation (H315).
Eye Protection Chemical safety goggles and a face shieldProtects against serious eye damage (H318) from splashes or airborne particles.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMitigates the risk of respiratory irritation (H335) from dust inhalation.

Detailed PPE Protocols and Procedural Causality

Hand Protection
  • Protocol: Wear nitrile gloves at all times when handling 2-Fluoro-4-methylbenzenesulfinic acid sodium salt. Inspect gloves for any signs of damage before use. After handling, remove gloves using the proper technique to avoid skin contamination and wash your hands thoroughly.[2][3]

  • Causality: The H315 "Causes skin irritation" classification indicates that direct contact can lead to dermatitis or other skin reactions. Nitrile gloves offer a robust chemical barrier for this compound under normal laboratory conditions.

Eye and Face Protection
  • Protocol: Chemical safety goggles are mandatory.[2][3] When there is a potential for splashing or significant dust generation, a face shield must be worn in addition to goggles.

  • Causality: The H318 "Causes serious eye damage" hazard is a critical risk. The fine powder form of this salt can easily become airborne and come into contact with the eyes, leading to severe and potentially irreversible damage. Goggles provide a complete seal around the eyes, while a face shield offers a secondary layer of protection for the entire face.

Skin and Body Protection
  • Protocol: A standard laboratory coat should be worn and kept fully fastened.[2]

  • Causality: This prevents the contamination of personal clothing with the chemical powder. In the event of a spill, a lab coat can be quickly removed to minimize skin exposure.

Respiratory Protection
  • Protocol: All handling of 2-Fluoro-4-methylbenzenesulfinic acid sodium salt should be conducted within a properly functioning and certified chemical fume hood.[3] This is the primary engineering control to prevent respiratory exposure.

  • Causality: The H335 "May cause respiratory irritation" statement highlights the danger of inhaling the dust of this compound.[1] A fume hood effectively captures and exhausts airborne particles, protecting the user's respiratory system.

Safe Handling and Emergency Workflow

The following diagram illustrates the standard workflow for safely handling 2-Fluoro-4-methylbenzenesulfinic acid sodium salt, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Chemical prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Begin Work handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate Complete Work cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 2-Fluoro-4-methylbenzenesulfinic acid sodium salt.

Emergency Procedures: A Plan for the Unexpected

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan: Responsible Stewardship

All waste containing 2-Fluoro-4-methylbenzenesulfinic acid sodium salt must be treated as hazardous waste.

  • Solid Waste: Collect any contaminated solids (e.g., weighing paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solutions: Aqueous solutions should be collected in a labeled hazardous waste container. Do not dispose of them down the drain.[5]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[6]

By adhering to these detailed protocols, you can confidently and safely handle 2-Fluoro-4-methylbenzenesulfinic acid sodium salt, ensuring the integrity of your research and the well-being of your team.

References

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzenesulfinic Acid, Sodium Salt, 97%. Retrieved from [Link]

  • Procter & Gamble. (2019, October 2). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Retrieved from [Link]

  • Princeton University. (n.d.). Fluorine. Retrieved from [Link]

  • ScienceLab.com. (2004, March 4). Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. Retrieved from [Link]

  • ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • California Institute of Technology. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

Sources

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